Ethylenediamine sulfate
Description
Historical Context of Ethylenediamine (B42938) and its Salt Forms in Chemical Science
Ethylenediamine, with the chemical formula C₂H₄(NH₂)₂, is a colorless, basic amine liquid with an odor similar to ammonia (B1221849). wikipedia.org It is a foundational building block in chemical synthesis, with large-scale production noted as early as 1998. wikipedia.orgatamankimya.com Its significance in coordination chemistry was established through the work of pioneers like Alfred Werner, who described the archetypal chiral tris-chelate complex, tris(ethylenediamine)cobalt(III) chloride, [Co(en)₃]Cl₃. wikipedia.org Ethylenediamine's ability to act as a bidentate chelating ligand, where its two nitrogen atoms donate their lone pairs of electrons to a metal ion, is a cornerstone of its utility. atamankimya.comsciencemadness.org
The reactivity of ethylenediamine allows it to form various salts when treated with acids. atamankimya.com This led to the development of derivatives that became commercially significant. A prominent example is the chelating agent EDTA (ethylenediaminetetraacetic acid), which was first synthesized in 1935 by Ferdinand Münz, who reacted ethylenediamine with monochloroacetic acid. illinois.edu Other salt forms, such as ethylenediamine dihydroiodide (EDDI), found use as an iodide source in animal feeds. wikipedia.org The synthesis of ethylenediamine sulfate (B86663) itself is a straightforward acid-base reaction between ethylenediamine and sulfuric acid. smolecule.com This reaction is highly exothermic and requires careful temperature control to produce the white crystalline powder. smolecule.com
Evolution of Research Interests in Ethylenediamine Sulfate
Initial interest in ethylenediamine and its salts was broad, focusing on their roles as intermediates, solvents, and ligands for coordination complexes. wikipedia.orgatamankimya.com However, research on this compound specifically evolved to concentrate on a unique physical phenomenon: its crystallization behavior. Although this compound is an achiral molecule in solution, it crystallizes to form enantiomorphous (chiral) crystals. researchgate.netharvard.edu This property, known for over a century in other compounds like sodium chlorate, made this compound a subject of interest for studying chiral symmetry breaking. harvard.edu
Slow evaporation of an aqueous solution of this compound yields a statistically similar number of dextrorotatory (right-handed) and levorotatory (left-handed) crystals. harvard.eduacs.org This characteristic made it an ideal candidate for experiments in asymmetric autocatalysis, where a chiral product can act as a catalyst for its own formation. researchgate.net Research has demonstrated that processes like abrasion and grinding of a slurry of this compound crystals can lead to a state of homochirality, where one enantiomeric form dominates. harvard.edu The compound's optical activity was noted as far back as the 19th century, but it gained wider appreciation in the research community following the publication of a simple synthesis method in the Journal of Chemical Education. researchgate.net
Current Trajectories and Emerging Research Areas for this compound
Contemporary research on this compound continues to build upon its unique crystallographic properties, pushing into technologically advanced areas. A primary focus is the enantioselective control of its crystallization. Recent studies in 2024 have successfully employed optical trapping with circularly polarized laser beams to influence the chirality of the forming crystals. aip.orgresearchgate.net By focusing a laser at the air-solution interface of a saturated this compound solution, researchers can induce the formation of specific enantiomorphs (d-crystal or l-crystal). aip.orgresearchgate.net
This research has shown that circularly polarized lasers can create a significant imbalance in the generation of these enantiomorphs, achieving crystal enantiomeric excess values of up to 30%. aip.orgresearchgate.net The mechanism is thought to involve 3D helical optical forces that induce a helical fluid motion, which in turn dictates the chirality of the crystal during nucleation. aip.orgresearchgate.net These findings present new insights into the nature of chirality and have potential applications in improving optical resolution technologies and contributing to the fundamental understanding of the origin of homochirality in nature. researchgate.netaip.orgresearchgate.net
Beyond crystallography, this compound is being explored as a component in the synthesis of advanced materials. One such application is in the preparation of strong carbon-based solid acid catalysts. mdpi.com In this process, activated carbon is first treated with ethylenediamine (amination) and then undergoes adsorption of sulfuric acid to create a catalyst with a high surface acid density. mdpi.com
Data Tables
Table 1: Synthesis of this compound
| Parameter | Description |
|---|---|
| Reactants | Ethylenediamine (C₂H₄(NH₂)₂) and Sulfuric Acid (H₂SO₄) smolecule.com |
| Reaction Type | Acid-Base Neutralization, Exothermic smolecule.com |
| Procedure | Ethylenediamine is added slowly to a cooled solution of sulfuric acid with continuous stirring to manage the heat generated. smolecule.com |
| Product | The resulting product, this compound (C₂H₁₀N₂O₄S), is filtered and washed to obtain pure crystals. smolecule.com |
| Appearance | White to almost white crystalline powder smolecule.com |
Table 2: Properties of this compound
| Property | Value / Description | Reference |
|---|---|---|
| Chemical Formula | C₂H₁₀N₂O₄S | smolecule.com |
| Appearance | White to almost white crystalline powder | smolecule.com |
| Solubility | Soluble in water | smolecule.com |
| Hygroscopic | Yes, absorbs moisture from the environment | smolecule.com |
| Crystal System | Forms chiral crystals (enantiomorphs) from an achiral solution. The space groups for the l-crystal and d-crystal are P4₁2₁2 and P4₃2₁2, respectively. | researchgate.netaip.org |
| Optical Rotation | Exhibits an optical rotation of 15.5 deg/mm along its optic axis (at 589 nm wavelength). | researchgate.net |
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Ethylenediamine | C₂H₄(NH₂)₂ |
| This compound | C₂H₁₀N₂O₄S |
| Sulfuric Acid | H₂SO₄ |
| Tris(ethylenediamine)cobalt(III) chloride | [Co(en)₃]Cl₃ |
| Ethylenediaminetetraacetic acid (EDTA) | (HO₂CCH₂)₂NCH₂CH₂N(CH₂CO₂H)₂ |
| Monochloroacetic acid | CH₂ClCOOH |
| Ethylenediamine dihydroiodide | C₂H₁₀I₂N₂ |
| Sodium chlorate | NaClO₃ |
| Sodium Chloride | NaCl |
| Sodium Sulfate | Na₂SO₄ |
| Magnesium Sulfate | MgSO₄ |
| Carbon Dioxide | CO₂ |
| Ammonia | NH₃ |
| Formaldehyde (B43269) | CH₂O |
| Sodium Cyanide | NaCN |
| Hydrocyanic acid | HCN |
| Nitrilotriacetic acid (NTA) | N(CH₂CO₂H)₃ |
| (Ethylenedinitrilo)tetraacetonitrile (EDTN) | C₆H₆N₄ |
| Water | H₂O |
| Heavy Water | D₂O |
| Cobalt(II) chloride | CoCl₂ |
| Chromium(III) sulfate | Cr₂(SO₄)₃ |
| Tris(ethylenediamine)iron(III) sulfate | C₁₂H₄₈Fe₂N₁₂O₁₂S₃ |
Structure
2D Structure
Properties
IUPAC Name |
ethane-1,2-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1-4H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZCDZDLTIHJAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107-15-3 (Parent) | |
| Record name | Ethylenediamine sulfate | |
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DSSTOX Substance ID |
DTXSID70885189 | |
| Record name | Ethylenediamine monosulfate | |
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Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
25723-52-8, 22029-36-3 | |
| Record name | 1,2-Ethanediamine, sulfate (1:?) | |
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| Record name | Ethylenediammonium sulfate | |
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| Record name | Ethylenediamine sulfate | |
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| Record name | ETHYLENEDIAMINE SULFATE | |
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| Record name | 1,2-Ethanediamine, sulfate (1:1) | |
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| Record name | Ethylenediamine sulphate (1:1) | |
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| Record name | ETHYLENEDIAMINE SULFATE | |
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Synthetic Methodologies and Reaction Kinetics of Ethylenediamine Sulfate
Direct Synthesis Approaches
The primary method for synthesizing ethylenediamine (B42938) sulfate (B86663) is the direct reaction between ethylenediamine and sulfuric acid. This approach relies on precise control over reactants and conditions to manage the reaction's exothermic nature and optimize the product's quality.
The synthesis of ethylenediamine sulfate involves a neutralization reaction where the two amino groups of ethylenediamine are protonated by sulfuric acid. Optimal product formation is achieved by maintaining a molar ratio close to 1:1 between ethylenediamine and sulfuric acid. This stoichiometric control ensures the complete neutralization of the base by the acid. A documented laboratory-scale synthesis demonstrates this principle by reacting 2.66 moles of ethylenediamine with 2.64 moles of concentrated sulfuric acid, yielding ethylenediammonium sulfate. rsc.org
Table 1: Reactant Stoichiometry in this compound Synthesis rsc.org The following table is interactive. Users can sort columns by clicking on the headers.
| Reactant | Purity (%) | Volume (mL) | Moles (mol) | Molar Ratio (approx.) |
|---|---|---|---|---|
| Ethylenediamine | 99 | 178 | 2.66 | 1.01 |
The purity and yield of this compound are highly dependent on the careful management of reaction conditions. Key factors include temperature regulation and the selection of an appropriate solvent system.
The reaction between ethylenediamine and sulfuric acid is highly exothermic. rsc.org Effective temperature control is critical to prevent overheating, which can lead to unwanted side reactions and a decrease in product quality. To manage the heat generated, the reaction is typically performed in a beaker cooled in an ice bath. The sulfuric acid is added dropwise with continuous stirring, a slow and controlled addition that allows the heat to dissipate safely. rsc.org
The choice of solvent plays a significant role in the synthesis and crystallization of this compound. Ethanol (B145695) is commonly used as the reaction solvent. rsc.org It facilitates the reaction and helps to control the viscosity of the mixture. As the this compound product forms and the reaction mixture becomes more viscous, additional portions of ethanol are often added to maintain a manageable consistency. rsc.org
Table 2: Solvents Used in Synthesis and Purification rsc.org
| Process Step | Solvent | Purpose |
|---|---|---|
| Synthesis | Ethanol | Reaction medium, viscosity control |
| Product Washing | Ethanol | Removal of unreacted starting materials |
| Product Washing | Ether | Removal of residual impurities |
Following the synthesis, the crude this compound must be isolated and purified to obtain a high-quality crystalline product. This involves filtration and washing, followed by recrystallization.
The initial crude product is isolated from the reaction mixture by vacuum filtration. The collected solid is then washed with ethanol and ether to remove residual impurities. rsc.org A yield of approximately 77% can be achieved at this stage. rsc.org
For further purification, recrystallization is employed. This technique relies on the principle that the solubility of a solid in a solvent changes with temperature. mnstate.edu The crude this compound is dissolved in a minimum amount of warm distilled water (e.g., at 60 °C) to create a saturated solution. rsc.org This solution is then allowed to cool slowly to room temperature overnight. As the solution cools, the solubility of this compound decreases, causing it to crystallize out of the solution, leaving soluble impurities behind in the mother liquor. rsc.orgmnstate.edu
While recrystallization is effective at increasing purity, it inherently leads to a loss of product. umass.edulibretexts.org A portion of the desired compound will always remain dissolved in the cold solvent and is lost during the final filtration step. umass.edulibretexts.org Therefore, a trade-off exists between achieving maximum purity and maximizing the final yield. The large, colorless crystals obtained after this process can be collected for subsequent use. researchgate.net
Isolation and Purification Techniques for this compound Crystals
Washing Procedures with Organic Solvents
Following the primary synthesis of ethylenediammonium sulfate, which typically involves the highly exothermic reaction between ethylenediamine and sulfuric acid in a medium like ethanol, a crucial purification step is the washing of the isolated product. rsc.org This process is designed to remove unreacted starting materials, by-products, and residual solvent from the crude solid. The selection of organic solvents for washing is based on their ability to dissolve impurities while having minimal solubility for the desired this compound product.
Ethanol and ether are commonly employed in sequence for this purification step. rsc.org The crude product, after initial isolation by vacuum filtration, is first washed with a significant volume of ethanol to remove water-soluble and ethanol-soluble impurities. This is followed by a wash with ether, which helps in removing the residual ethanol and any nonpolar impurities, and facilitates the drying of the final product. rsc.org The resulting colorless solid is then typically air-dried or dried under vacuum. rsc.org
Table 1: Example of a Washing Protocol for this compound rsc.org
| Step | Solvent | Volume (for ~2.6 moles starting material) | Purpose |
|---|---|---|---|
| 1 | Ethanol (99%) | 375 mL | To remove residual reactants and water-soluble impurities. |
Alternative Synthetic Pathways via Complex Formation
Beyond direct synthesis, this compound can be incorporated into more complex structures, where it acts as a counter-ion or is involved in the formation of coordination complexes. These alternative pathways are centered on creating crystalline materials with specific properties.
Ligand Preparation for this compound Incorporation
In the synthesis of mixed-ligand complexes, ethylenediamine often serves as a secondary ligand. researchgate.net The preparation for its incorporation involves a stepwise process. Typically, a primary ligand, such as an azo compound derived from 4-methylimidazole, is first synthesized. A solution of a divalent metal salt (e.g., Co(II), Ni(II), Cu(II)) is prepared in a suitable solvent. The primary ligand is then added to this solution, followed by the addition of ethylenediamine as the secondary ligand, often in a 1:1:1 molar ratio of metal to primary ligand to ethylenediamine. researchgate.net This method allows for the controlled assembly of the final complex where the ethylenediamine molecule coordinates with the metal center. researchgate.net
Solvothermal Conditions for Crystalline Complex Formation
Solvothermal synthesis is a method used to prepare crystalline materials from substances in a heated and pressurized solvent. For the formation of complexes involving sulfates and diamines, mixed solvents like water and ethanol can be used. researchgate.net In a representative synthesis, a metal salt (e.g., a rare earth salt) is dissolved in this mixed solvent system. A cyclic diamine, acting as a structure-directing agent (SDA), is added to the solution. researchgate.net The entire mixture is sealed in a reactor and heated to a specific temperature for a period of days, followed by slow cooling. This process facilitates the formation of well-defined crystalline structures, such as one-dimensional chained structures. researchgate.net While this example uses a cyclic diamine, similar principles apply to the use of ethylenediamine in forming crystalline sulfate-containing complexes under solvothermal conditions.
Table 2: Representative Solvothermal Synthesis Conditions researchgate.net
| Parameter | Condition |
|---|---|
| Solvents | Water and Ethanol |
| Reactants | Metal Salt (e.g., Er(NO₃)₃·6H₂O), Sulfuric Acid |
| Structure-Directing Agent | Diamine (e.g., Piperazine) |
| Temperature | 160 °C |
| Duration | 6 days |
Crystallization from Aqueous Ethanol Solutions
Crystallization is a key step for purifying this compound and obtaining crystals suitable for analysis. During its primary synthesis, ethanol is often added to the reaction mixture as the product forms, especially as the mixture becomes more viscous, to facilitate precipitation. rsc.org
For recrystallization to obtain large, high-quality single crystals, a saturated aqueous solution is typically prepared. rsc.orgresearchgate.net However, the principles can be adapted to mixed solvent systems like aqueous ethanol. A saturated solution would be prepared at an elevated temperature to increase the solubility of the compound. The solution is then allowed to cool slowly and undisturbed. The decreased solubility at lower temperatures leads to the formation of crystals. The rate of cooling and the solvent composition are critical factors that influence the size and quality of the crystals formed. A slow evaporation process over several days from an aqueous solution is known to produce large, flat, colorless crystals. researchgate.net
Reaction Kinetics and Mechanisms
The study of reaction kinetics provides insight into the stability of this compound and the pathways through which it decomposes.
Kinetic Studies of Thermal Decomposition and Deamination
The thermal stability and decomposition of compounds containing ethylenediamine are of significant interest. Studies on lithiated ethylenediamine have shown that the fully dilithiated species undergoes dehydrogenation, with a calculated activation energy of 181 ± 8 kJ mol⁻¹. nih.gov In contrast, partially lithiated forms tend to polymerize and release ammonia (B1221849) at elevated temperatures, indicating a deamination pathway. nih.gov
The thermal degradation of ethylenediamine in the presence of other molecules, such as CO₂, is proposed to proceed through the formation of intermediate carbamates. researchgate.net These intermediates can then undergo intermolecular cyclization or react with another ethylenediamine molecule. researchgate.net While these studies are not on this compound directly, they provide a foundational understanding of the decomposition mechanisms of the ethylenediamine moiety itself. The cation in this compound would be expected to follow similar degradation pathways upon heating, potentially initiated by the loss of the sulfate group or proton transfer. Kinetic studies on the gas-phase reaction of ethylenediamine with OH radicals show a rate coefficient that has a negative temperature dependence, which can be approximated by a modified Arrhenius expression under atmospheric conditions. acs.org
Table 3: Kinetic Parameters for Related Ethylenediamine Reactions
| Reaction | System | Parameter | Value |
|---|---|---|---|
| Dehydrogenation | Dilithiated Ethylenediamine | Activation Energy (Ea) | 181 ± 8 kJ mol⁻¹ nih.gov |
Thermogravimetric Analysis (TGA) for Decomposition Pattern Elucidaion
Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and decomposition pattern of compounds.
Based on the available search results, specific thermogravimetric analysis data detailing the decomposition pattern of this compound, including temperature ranges and corresponding mass loss percentages, could not be located. Studies on related compounds, such as aminophylline (B1665990) (a salt of theophylline (B1681296) and ethylenediamine), show that the ethylenediamine component decomposes in a distinct first stage. For aminophylline, this initial mass loss, attributed to ethylenediamine decomposition, begins at approximately 111.8°C, with a maximum rate of change at 127.3°C. nih.gov Another study on ethylene (B1197577) diamine diperchlorate, a different salt, indicates a multi-stage decomposition with an initial phase occurring below 250°C. researchwithrutgers.com However, these values are specific to the chemical environment in those respective compounds and cannot be directly extrapolated to this compound.
Differential Thermal Analysis (DTA) for Thermal Event Characterization
Differential thermal analysis (DTA) is a technique used to identify the temperatures at which thermal events such as phase transitions, crystallization, melting, and decomposition occur. wikipedia.orgvbcop.org In DTA, the temperature difference between a sample and an inert reference material is measured as both are subjected to the same heating program. wikipedia.orgvbcop.org Endothermic (heat-absorbing) or exothermic (heat-releasing) events in the sample create a temperature difference, which is recorded as peaks in the DTA curve. wikipedia.orgvbcop.org
Specific DTA data characterizing the thermal events of pure this compound, such as the temperatures of endothermic or exothermic peaks corresponding to decomposition, were not found in the provided search results. While DTA has been used to study the thermal decomposition of various ethylenediaminetetraacetic acid (EDTA) chelates and other related compounds, direct data for this compound is not available. scientificelectronicarchives.orgacs.org
Isoconversional Methods for Activation Energy Determination
Isoconversional kinetic methods are employed to determine the activation energy (Ea) of a solid-state reaction, such as thermal decomposition, without assuming a particular reaction model. researchgate.netresearchgate.net These "model-free" methods analyze the reaction rate at a constant extent of conversion (α) from experiments conducted at different heating rates. netzsch.comnetzsch.com The activation energy is then calculated as a function of the conversion degree, which can reveal the complexity of the decomposition mechanism. researchgate.netnih.gov A constant activation energy suggests a single-step process, while a variable activation energy indicates a multi-step reaction. nih.gov
Detailed research findings applying isoconversional methods specifically to the thermal decomposition of this compound were not present in the search results. The following sections describe the principles of common isoconversional methods that would be applicable for such an analysis.
Friedman Method
The Friedman method is a differential isoconversional technique. researchgate.netnih.gov It is based on the following equation:
ln(dα/dt) = ln[A f(α)] - Ea / (R T)
By plotting ln(dα/dt) against 1/T for a specific degree of conversion (α) obtained at different heating rates, the activation energy (Ea) can be determined from the slope of the resulting line (-Ea/R). ufv.br This method is considered advantageous as it does not involve mathematical approximations for the temperature integral. nih.gov
Flynn–Wall–Ozawa (FWO) Method
The Flynn–Wall–Ozawa (FWO) method is an integral isoconversional technique. netzsch.comnih.gov It utilizes Doyle's approximation for the temperature integral and is expressed by the equation:
log(β) = log(A Ea / (R g(α))) - 2.315 - 0.4567 (Ea / (R T))
For a given conversion (α), a plot of log(β) versus 1/T from experiments with different heating rates (β) yields a straight line. The activation energy (Ea) can be calculated from the slope of this line. nih.gov The FWO method is widely used due to its relative simplicity in calculating activation energy from thermogravimetric data. netzsch.comnih.gov
Kissinger–Akahira–Sunose (KAS) Method
The Kissinger–Akahira–Sunose (KAS) method is another integral isoconversional approach used to determine kinetic parameters. netzsch.comresearchgate.net The method is based on the equation:
ln(β / T²) = ln(A R / (Ea g(α))) - Ea / (R T)
Similar to the FWO method, for a constant degree of conversion (α), plotting ln(β/T²) against 1/T for various heating rates (β) produces a straight line. The activation energy (Ea) is determined from the slope (-Ea/R). netzsch.comufv.br
| Method | Type | Key Equation | Plotted Variables |
| Friedman | Differential | ln(dα/dt) = ln[A f(α)] - Ea / (R T) | ln(dα/dt) vs. 1/T |
| Flynn–Wall–Ozawa (FWO) | Integral | log(β) = log(A Ea / (R g(α))) - 2.315 - 0.4567 (Ea / (R T)) | log(β) vs. 1/T |
| Kissinger–Akahira–Sunose (KAS) | Integral | ln(β / T²) = ln(A R / (Ea g(α))) - Ea / (R T) | ln(β/T²) vs. 1/T |
Kinetic Investigations of Metal-Ligand Substitution Reactions
Ligand substitution reactions involve the replacement of one ligand by another in a coordination complex. The kinetics of these reactions are influenced by factors such as the nature of the metal center, the properties of the entering and leaving ligands, and the solvent. solubilityofthings.com The mechanisms of these reactions can be associative, where an intermediate with an increased coordination number is formed, or dissociative, where a ligand is lost to form an intermediate with a reduced coordination number. libretexts.org
Ethylenediamine is a well-known bidentate ligand that forms stable chelate complexes with metal ions. solubilityofthings.com However, specific kinetic studies detailing the rates and mechanisms of metal-ligand substitution reactions where this compound acts as the entering or leaving ligand were not available in the provided search results. General studies on complexes containing ethylenediamine derivatives, such as ethylenediamine-N,N'-diacetic acid (EDDA), show that substitution often proceeds through an intermediate where both the leaving and entering ligands are bonded to the metal center. For instance, the reaction of a Nickel-EDDA complex was found to follow second-order kinetics. The specific influence of the sulfate counter-ion on the kinetics of such reactions involving the ethylenediamine ligand has not been detailed in the available literature.
Mechanism of Action in Metal Ion Coordination
This compound, in aqueous solutions, serves as a source for the ethylenediamine (en) molecule, which is a potent chelating agent. The coordination mechanism involves ethylenediamine acting as a bidentate Lewis base, donating lone pairs of electrons from its two nitrogen atoms to a central metal ion, which acts as a Lewis acid. fiveable.mewikipedia.org This interaction results in the formation of a highly stable five-membered ring structure known as a chelate ring. libretexts.orglibretexts.org
The fundamental mechanism can be described as follows:
Ligand Approach : In solution, solvent molecules (typically water) surround the metal ion, forming an aquo complex (e.g., [M(H₂O)₆]ⁿ⁺). When ethylenediamine is introduced, it can displace these solvent molecules.
Bidentate Coordination : One nitrogen atom of the ethylenediamine molecule initially forms a coordinate bond with the metal ion. Due to the molecule's flexibility, the second nitrogen atom is held in close proximity, facilitating the rapid formation of a second coordinate bond to the same metal ion. uwimona.edu.jm
Chelate Ring Formation : The simultaneous binding of both nitrogen atoms to the central metal ion creates a stable, five-membered ring composed of the metal ion, two nitrogen atoms, and two carbon atoms (M-N-C-C-N). unizin.org This ring formation is the cornerstone of the "chelate effect," which describes the enhanced stability of complexes containing polydentate ligands compared to those with an equivalent number of monodentate ligands. dalalinstitute.comlibretexts.org
The resulting complex is significantly more stable than a complex formed with two analogous monodentate amine ligands, such as ammonia (NH₃). libretexts.orglibretexts.org This increased stability is not primarily due to the strength of the individual metal-nitrogen bonds, which are comparable to those in ammonia complexes, but rather to the thermodynamic favorability of chelation. libretexts.orguwimona.edu.jm
Thermodynamic Parameters of Chemical Reactions
The enhanced stability of metal-ethylenediamine complexes, known as the chelate effect, is fundamentally a thermodynamic phenomenon. The spontaneity and stability of these coordination reactions are governed by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation: ΔG = ΔH - TΔS. libretexts.orgshodhsagar.com
Enthalpy Change (ΔH): The enthalpy change for the formation of an ethylenediamine complex is often comparable to, or only slightly more negative than, the formation of a complex with an equivalent number of monodentate amine ligands. libretexts.orguwimona.edu.jm For instance, the heat evolved when forming six metal-nitrogen bonds is similar whether the ligands are six ammonia molecules or three ethylenediamine molecules. libretexts.org This indicates that the enthalpic contribution, while favorable (exothermic), is not the primary driving force behind the large stability difference. uwimona.edu.jm
Entropy Change (ΔS): The primary thermodynamic driver for the chelate effect is a significant and favorable increase in entropy. libretexts.orglibretexts.org This can be understood by considering the number of independent particles on each side of the reaction equilibrium.
Consider the replacement of six monodentate aqua ligands with three bidentate ethylenediamine ligands:
[M(H₂O)₆]ⁿ⁺ + 3 en ⇌ [M(en)₃]ⁿ⁺ + 6 H₂O
In this reaction, four particles (one metal aquo complex and three ethylenediamine ligands) produce seven particles (one metal-en complex and six water molecules). This net increase in the number of free molecules in the system leads to a substantial increase in translational entropy, representing a greater state of disorder. shodhsagar.comlibretexts.org This positive ΔS value makes the -TΔS term in the Gibbs free energy equation large and negative, thus making ΔG more negative and driving the equilibrium strongly toward the formation of the chelate complex. libretexts.org
The following tables provide thermodynamic data for the formation of cadmium(II) and nickel(II) complexes with ammonia (a monodentate ligand) and ethylenediamine (a bidentate ligand), illustrating the chelate effect.
| Reaction | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | -TΔS° (kJ/mol) |
|---|---|---|---|---|
| [Cd(H₂O)₆]²⁺ + 2 NH₃ ⇌ [Cd(NH₃)₂(H₂O)₄]²⁺ + 2 H₂O | 4.75 | -27.1 | -29.7 | +2.6 |
| [Cd(H₂O)₆]²⁺ + en ⇌ [Cd(en)(H₂O)₄]²⁺ + 2 H₂O | 5.84 | -33.3 | -29.3 | -4.0 |
| Reaction | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | -TΔS° (kJ/mol) |
|---|---|---|---|---|
| [Ni(H₂O)₆]²⁺ + 6 NH₃ ⇌ [Ni(NH₃)₆]²⁺ + 6 H₂O | 8.61 | -49.2 | -90.8 | +41.6 |
| [Ni(H₂O)₆]²⁺ + 3 en ⇌ [Ni(en)₃]²⁺ + 6 H₂O | 18.28 | -104.4 | -117.2 | +12.8 |
Data sourced from references libretexts.orguwimona.edu.jm. Values are illustrative and may vary with experimental conditions.
As the data shows, the formation of the ethylenediamine complexes is associated with a significantly more negative ΔG°, indicating greater stability. While the ΔH° values are comparable or only slightly more favorable, the key difference lies in the entropy term. The formation of the ammonia complexes often results in an unfavorable (negative) ΔS°, whereas the formation of the ethylenediamine complexes results in a favorable (positive) ΔS°, driving the reaction forward. libretexts.orguwimona.edu.jm
Coordination Chemistry and Complex Formation of Ethylenediamine Sulfate
Ligand Properties and Coordination Modes
The behavior of ethylenediamine (B42938) as a ligand is characterized by its ability to form multiple bonds with a central metal ion, a property that significantly influences the stability and geometry of the resulting complexes.
Ethylenediamine (en), with the formula C₂H₄(NH₂)₂, is a classic example of a bidentate ligand. wikipedia.orglibretexts.org It possesses two nitrogen atoms, each with a lone pair of electrons that can be donated to a metal ion, allowing it to form two coordinate covalent bonds. wikipedia.orgatlanticoer-relatlantique.ca This ability to bind to a single metal center through two donor atoms is known as chelation, and ligands that do so are called chelating agents. libretexts.orghawaii.edu The formation of a five-membered ring structure when ethylenediamine chelates a metal ion contributes to the enhanced stability of the resulting complex, an observation known as the chelate effect. uochemists.comnih.gov This effect makes the formation of such complexes thermodynamically more favorable compared to complexes with analogous monodentate ligands. nih.gov
The sulfate (B86663) ion (SO₄²⁻) in ethylenediamine sulfate can also act as a ligand, capable of binding in a monodentate or bidentate fashion. uochemists.comwikipedia.org However, in the presence of a strong chelating agent like ethylenediamine, sulfate often remains as a counterion, not directly coordinated to the metal. wikipedia.orgresearchgate.net
Ethylenediamine forms stable coordination complexes with a wide array of transition metals. hawaii.eduresearchgate.net The stability of these complexes is influenced by several factors, including the nature of the metal ion and the ligand itself. derpharmachemica.com For instance, metals with a higher d-electron count can form more stable complexes due to effective overlap between the metal d-orbitals and the ligand orbitals. solubilityofthings.com
A well-known example is the tris(ethylenediamine)cobalt(III) complex, [Co(en)₃]³⁺, which is noted for its stability. wikipedia.orglibretexts.org In this complex, three ethylenediamine ligands coordinate to a central cobalt(III) ion, resulting in a coordination number of six for the metal. libretexts.orghawaii.edu Similarly, ethylenediamine forms stable complexes with other transition metals such as copper(II), nickel(II), and iron(III). hawaii.eduderpharmachemica.com The formation of these complexes often involves the displacement of weaker ligands, like water, from the metal's coordination sphere. wikipedia.org
The stoichiometry of the resulting complex, such as bis(ethylenediamine) or tris(ethylenediamine) complexes, depends on the coordination preferences of the metal ion and the reaction conditions. hawaii.eduresearchgate.net
The formation of metal-ethylenediamine complexes is significantly influenced by the pH of the solution. fiveable.medkut.ac.ke The nitrogen donor atoms in ethylenediamine can be protonated in acidic conditions. derpharmachemica.com At low pH values, the concentration of the unprotonated, coordinating form of ethylenediamine is reduced due to the formation of the ammonium (B1175870) ions (enH⁺ and enH₂²⁺). This protonation competes with the metal ions for the nitrogen donor sites, which can decrease the extent of complexation. derpharmachemica.comdkut.ac.ke
Conversely, as the pH increases, the ethylenediamine is deprotonated, making the nitrogen lone pairs more available for coordination with metal ions, thus favoring complex formation. dkut.ac.ke However, at very high pH levels, the formation of metal hydroxide (B78521) precipitates can become a competing reaction, which may lead to a decrease in the concentration of the desired metal-ethylenediamine complex. dkut.ac.ke Therefore, an optimal pH range exists for the formation of specific metal-ethylenediamine complexes, which is typically between pH 4.2 and 6.4 for the complexation of Cu²⁺, Cd²⁺, and Pb²⁺ ions. dkut.ac.ke For the synthesis of tris(ethylenediamine)iron(III) sulfate, a pH of 8.0–9.0 is used to promote ligand coordination while preventing the hydrolysis of iron.
Structural Elucidation of Metal-Ethylenediamine Sulfate Complexes
The precise three-dimensional arrangement of atoms in metal-ethylenediamine sulfate complexes is determined using a combination of crystallographic and spectroscopic methods. These techniques provide crucial information about the coordination geometry and the nature of the metal-ligand bonding.
Single-crystal X-ray diffraction (XRD) is a powerful technique for determining the exact molecular structure of crystalline solids, including metal-ethylenediamine sulfate complexes. This method provides precise bond lengths and angles, confirming the coordination geometry around the central metal ion.
For many transition metal complexes with three ethylenediamine ligands, such as [Mn(en)₃]SO₄, X-ray crystallography has confirmed a distorted octahedral geometry. researchgate.net In this structure, the central manganese(II) ion is coordinated to six nitrogen atoms from the three bidentate ethylenediamine ligands. researchgate.net Similarly, the crystal structure of tris(ethylenediamine)copper(II) sulfate, [Cu(en)₃]SO₄, has been redetermined to provide accurate structural data. acs.org In the case of catena-Poly[[bis(ethylenediamine)copper(II)]-μ-sulfato], the copper atom is in a distorted octahedral environment with the sulfate anion acting as a bridging ligand. researchgate.net
The data obtained from X-ray crystallography, such as the Fe-N bond lengths of 1.97–2.02 Å in tris(ethylenediamine)iron(III) sulfate, provide definitive evidence of the coordination and the octahedral arrangement.
Interactive Table of Crystallographic Data for Selected Metal-Ethylenediamine Sulfate Complexes
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Coordination Geometry | Reference |
|---|---|---|---|---|---|
| [Mn(C₂H₈N₂)₃]SO₄ | Trigonal | P31c | Mn-N: 2.129 | Distorted Octahedral | researchgate.net |
| [Fe(en)₃]₂(SO₄)₃ | Not specified | Not specified | Fe-N: 1.97 - 2.02 | Octahedral | |
| [Cu(SO₄)(C₂H₈N₂)₂]n | Orthorhombic | Cmca | Not specified | Distorted Octahedral | researchgate.net |
In addition to X-ray crystallography, various spectroscopic techniques are employed to confirm the coordination of the ethylenediamine ligand to the metal ion. researchgate.net These methods are particularly useful for characterizing complexes in solution or when single crystals suitable for XRD are not available.
Infrared (IR) spectroscopy can provide evidence of coordination by observing shifts in the vibrational frequencies of the N-H and C-N bonds of the ethylenediamine ligand upon complexation. dkut.ac.ke
UV-Visible spectroscopy is used to study the electronic transitions within the complex, which are sensitive to the coordination environment of the metal ion. researchgate.net The d-d transitions of the metal ion, in particular, give rise to characteristic absorption bands that are indicative of the geometry of the complex. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to probe the structure of diamagnetic metal-ethylenediamine complexes, providing information about the symmetry and the environment of the ligand protons. researchgate.net
Interactive Table of Spectroscopic Data for Metal-Ethylenediamine Complexes
| Complex Type | Spectroscopic Technique | Observed Features | Interpretation | Reference |
|---|---|---|---|---|
| Metal(II) complexes with N,N'-bis(pyrrole-2-carbaldehyde)ethylenediamine | IR, Mass, UV-Vis, ¹H NMR | Shifts in vibrational frequencies, fragmentation patterns, d-d transitions, and chemical shifts. | Coordination through azomethine and pyrrole (B145914) nitrogen atoms, supporting an octahedral geometry. | researchgate.net |
| Ni(II) and Zn(II) complexes with N,N'-bis(salicylidene)ethylenediamine | IR, ¹H NMR, UV-Vis | Changes in IR bands and NMR signals upon complexation. Specific UV-Vis absorption for each metal. | Coordination of the tetradentate ligand through nitrogen and oxygen donor atoms. | researchgate.net |
Spectroscopic Techniques for Coordination Confirmation
UV-Vis Spectroscopy for d-d Transitions and Charge Transfer Bands
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic structure of transition metal complexes. The absorption of UV or visible light by these complexes promotes electrons from lower energy orbitals to higher energy orbitals. Two main types of electronic transitions are observed in the UV-Vis spectra of this compound complexes: d-d transitions and charge transfer bands.
d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the same metal ion. libretexts.org In an octahedral complex, for instance, this corresponds to the promotion of an electron from a t₂g orbital to an e₉ orbital. libretexts.orgbath.ac.uk These transitions are typically weak, with molar absorptivity (ε) values generally less than 1,000 L mol⁻¹ cm⁻¹. libretexts.org The energy of the d-d transitions provides direct information about the ligand field splitting energy (Δ), which is a measure of the strength of the interaction between the metal ion and the ligands. The position of these bands is sensitive to the nature of the metal ion, its oxidation state, and the coordination geometry. bath.ac.uk For example, the d-d transition for the [Cu(H₂O)₆]²⁺ complex is observed around 800 nm. bath.ac.uk
Charge Transfer (CT) Bands: These transitions involve the movement of an electron between molecular orbitals that are predominantly centered on the metal and those centered on the ligands. libretexts.org CT bands are much more intense than d-d transitions, with ε values often exceeding 1,000 L mol⁻¹ cm⁻¹ and can be as high as 50,000 L mol⁻¹ cm⁻¹. libretexts.orgegyankosh.ac.in There are two types of charge transfer transitions:
Ligand-to-Metal Charge Transfer (LMCT): An electron is transferred from a ligand-based orbital to a metal-based orbital. These are common when the ligand is easily oxidized and the metal is in a high oxidation state. numberanalytics.com
Metal-to-Ligand Charge Transfer (MLCT): An electron is transferred from a metal-based orbital to a ligand-based orbital. These typically occur when the metal is in a low oxidation state and the ligand has low-lying empty π* orbitals. numberanalytics.com
The presence and position of these bands provide valuable information about the electronic properties of both the metal center and the coordinated ligands.
Infrared (IR) Spectroscopy for Ligand Coordination Identification
Infrared (IR) spectroscopy is a key technique for identifying the coordination of ligands to a metal center by observing changes in the vibrational frequencies of the ligand's functional groups upon complexation. sci-hub.se When ethylenediamine coordinates to a metal ion, the stretching and bending vibrations of its amine (-NH₂) groups are altered. These changes can be observed in the mid-IR region of the spectrum.
Furthermore, far-infrared spectroscopy can be used to directly observe the metal-ligand vibrations, providing direct evidence of coordination. For instance, studies on tris(ethylenediamine) complexes of first transition series metal(II) sulfates have utilized IR spectroscopy to analyze the vibrational characteristics of these complexes. research-nexus.net
The sulfate anion (SO₄²⁻) has a tetrahedral geometry in its free state and exhibits a strong, sharp absorption band in the IR spectrum. Upon coordination to a metal ion, the symmetry of the sulfate group is lowered, which can lead to the splitting of this band and the appearance of new bands that are otherwise IR-inactive. This allows for the differentiation between uncoordinated (ionic) sulfate and coordinated (monodentate or bidentate) sulfate. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of diamagnetic metal complexes in solution. mdpi.com By analyzing the chemical shifts, coupling constants, and relaxation times of NMR-active nuclei such as ¹H and ¹³C, detailed information about the connectivity and conformation of the ethylenediamine ligand within the complex can be obtained.
For example, the proton NMR (¹H NMR) spectrum of a metal-ethylenediamine complex will show characteristic signals for the methylene (B1212753) (-CH₂-) and amine (-NH₂) protons. The chemical shifts of these protons are sensitive to the coordination environment and can provide insights into the geometry of the complex. mdpi.comnih.gov Furthermore, the coupling patterns can help to determine the conformation of the five-membered chelate ring formed by the ethylenediamine ligand.
In some cases, NMR of other nuclei can be employed. For instance, ²⁰⁷Pb NMR has been used to probe the coordination environment of lead(II) complexes, including those with EDTA, a ligand structurally related to ethylenediamine. researchgate.net While this compound complexes are often paramagnetic, which can complicate NMR analysis, specialized techniques can sometimes be used to obtain useful structural information.
Magnetic Susceptibility Measurements for Electronic Configuration
Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in a metal complex, which in turn reveals the electronic configuration and spin state of the central metal ion. core.ac.uk
For transition metal complexes with this compound, the magnetic moment can distinguish between high-spin and low-spin configurations, which arise from the arrangement of d-electrons in the presence of the ligand field.
Paramagnetic complexes have one or more unpaired electrons and are attracted to a magnetic field. The measured magnetic moment can be used to calculate the number of unpaired electrons. For example, a copper(II) complex, with a d⁹ electronic configuration, is expected to be paramagnetic with a magnetic moment corresponding to one unpaired electron. tandfonline.com
Diamagnetic complexes have no unpaired electrons and are weakly repelled by a magnetic field.
Studies on various metal-ammine complexes, including those with ethylenediamine, have utilized magnetic susceptibility to characterize their electronic structure. core.ac.uk For instance, measurements on a tetrahydrated bis(ethylenediamine)copper(II) sulfate complex revealed paramagnetic behavior. researchgate.net In some mixed-metal complexes containing ethylenediamine, lower than expected magnetic moments have been observed, suggesting antiferromagnetic interactions between the metal centers. thaiscience.info
Thermodynamic and Kinetic Stability of Complexes
The stability of metal complexes is a critical factor influencing their formation and reactivity. This stability can be described in terms of both thermodynamics (the position of the equilibrium) and kinetics (the rate at which the complex forms and dissociates).
Stability Constants of Ethylenediamine Metal Complexes
The thermodynamic stability of a metal complex in solution is quantified by its stability constant (or formation constant), K. For the stepwise formation of a metal-ethylenediamine complex, the equilibria can be represented as follows:
M²⁺ + en ⇌ [M(en)]²⁺ K₁ = [[M(en)]²⁺] / ([M²⁺][en]) [M(en)]²⁺ + en ⇌ [M(en)₂]²⁺ K₂ = [[M(en)₂]²⁺] / ([[M(en)]²⁺][en]) [M(en)₂]²⁺ + en ⇌ [M(en)₃]²⁺ K₃ = [[M(en)₃]²⁺] / ([[M(en)₂]²⁺][en])
The stability of ethylenediamine complexes varies significantly depending on the metal ion. researchgate.net For instance, the stability of bivalent metal ion complexes of the first transition series generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. dalalinstitute.com This trend is largely independent of the specific ligand used. dalalinstitute.com
The chelate effect plays a significant role in the high stability of ethylenediamine complexes. libretexts.org As a bidentate ligand, ethylenediamine forms a stable five-membered ring with the metal ion, which is entropically more favorable than the formation of a complex with two monodentate ligands like ammonia (B1221849). airo.co.inlibretexts.org For example, the formation constant for [Ni(en)₃]²⁺ is nearly 10 orders of magnitude larger than that for [Ni(NH₃)₆]²⁺. libretexts.org
Table 1: Stepwise Stability Constants (log K) for some Metal-Ethylenediamine Complexes
| Metal Ion | log K₁ | log K₂ | log K₃ |
| Co²⁺ | 5.89 | 4.83 | 3.10 |
| Ni²⁺ | 7.52 | 6.28 | 4.26 |
| Cu²⁺ | 10.55 | 9.05 | -1.0 |
| Zn²⁺ | 5.71 | 4.88 | 0 |
| Cd²⁺ | 5.44 | 4.54 | 2.06 |
| Data compiled from various sources and represent typical values. |
Impact on Metal Ion Solubility and Bioavailability
The formation of stable complexes with ethylenediamine can have a profound impact on the solubility and bioavailability of metal ions. By chelating a metal ion, ethylenediamine can increase its solubility in a solvent in which the free metal ion is sparingly soluble. pharmaguideline.com For example, the complexation of metal ions can prevent their precipitation as hydroxides or other insoluble salts. numberanalytics.com
This increased solubility can, in turn, affect the bioavailability of the metal ion. Bioavailability refers to the fraction of an administered substance that reaches the systemic circulation. In environmental and biological systems, the formation of metal-ligand complexes can alter the uptake and transport of metal ions across cell membranes. irochelating.com
While ethylenediamine itself is a relatively simple molecule, the principles of its complexation are mirrored in more complex chelating agents like ethylenediaminetetraacetic acid (EDTA). EDTA is known to form highly stable, water-soluble complexes with many metal ions, which can either increase or decrease their bioavailability depending on the specific context. wikipedia.org For instance, complexation can render an essential metal ion more available for uptake by an organism, or it can sequester a toxic metal ion, reducing its harmful effects. numberanalytics.comirochelating.com
Influence of Complexation on Reaction Pathways
The formation of coordination complexes with this compound significantly alters the reaction pathways of metal ions. This influence stems from a combination of steric and electronic effects imposed by the ethylenediamine ligand, as well as the stabilizing nature of the chelate rings formed. solubilityofthings.comnih.gov These factors can modify the reactivity, catalytic activity, and selectivity of the central metal ion in various chemical transformations. rsc.orgnih.gov
Steric and Electronic Effects:
Ethylenediamine (en) is a bidentate ligand that coordinates to a metal center through its two nitrogen atoms, forming a stable five-membered chelate ring. solubilityofthings.comatlanticoer-relatlantique.ca This chelation can impose significant steric constraints around the metal ion, influencing the approach of reactants and the geometry of the transition state. nih.gov For instance, the bulky nature of the [M(en)x]n+ complex can direct incoming substrates to specific sites, thereby enhancing reaction selectivity.
Electronically, the nitrogen donor atoms of ethylenediamine are sigma-donors, which increase the electron density on the central metal ion. This modification of the metal's electronic properties can alter its redox potential and, consequently, its catalytic behavior in oxidation-reduction reactions. rsc.orgresearchgate.net
Influence on Catalytic Activity:
The complexation of metal ions with ethylenediamine can either enhance or suppress their catalytic activity depending on the specific reaction. Research on the homogeneous catalytic activation of hydrogen by cupric salts demonstrated that the formation of a copper-ethylenediamine complex, Cu(EDA)₂²⁺, resulted in a lower catalytic activity compared to the uncomplexed hydrated Cu²⁺ ion. cdnsciencepub.com The catalytic activities of various cupric complexes were found to decrease in the following order: butyrate, propionate (B1217596) > acetate (B1210297) > SO₄²⁻ > Cl⁻ > H₂O > glycine, ethylenediamine. cdnsciencepub.com This suggests that the strong chelation by ethylenediamine reduces the availability of coordination sites on the copper ion required for the activation of hydrogen.
Conversely, in other systems, ethylenediamine-based complexes have shown significant catalytic potential. For example, iron complexes with ligands derived from ethylenediamine have been investigated as catalysts for water oxidation. diva-portal.org The presence of the ethylenediamine backbone is considered an important feature for the efficiency of these catalysts. diva-portal.org Similarly, calcinated tris(ethylenediamine)iron(III) chloride has been shown to be an effective non-precious metal catalyst for oxygen reduction reactions in fuel cells.
Modification of Reaction Rates and Mechanisms:
The formation of this compound complexes can profoundly impact reaction kinetics and mechanisms. Studies on the oxidation of ascorbic acid by Cu²⁺ and Fe²⁺ have shown that complexation with ethylenediamines suppresses the reaction rate. mdpi.com The degree of suppression was found to be dependent on the coordination number and the stability of the complex formed. As more ethylenediamine ligands coordinate to the metal ion, the oxidative-reduction potential (ORP) of the solution decreases, leading to a slower oxidation of ascorbic acid. mdpi.com
Kinetic studies on substitution reactions of rhodium(III) and ruthenium(III) ethylenediamine complexes have also provided insights into how complexation affects reaction pathways. For instance, the rates of anation reactions (where a ligand is replaced by an anion) of cis-[Ru(en)₂(H₂O)₂]³⁺ and related aqua complexes are influenced by the nature of the entering halide ion. cdnsciencepub.comacs.org The steric and electronic environment created by the two ethylenediamine ligands dictates the substitution mechanism, which can proceed through different pathways. uni-siegen.de
The following table summarizes research findings on the influence of ethylenediamine complexation on different reaction types.
| Metal Ion | Reactant(s) | Reaction Type | Observed Influence of Ethylenediamine Complexation |
| Cu(II) | Hydrogen | Catalytic Hydrogen Activation | Decreased catalytic activity compared to the uncomplexed Cu²⁺ ion. cdnsciencepub.com |
| Fe(III) | Oxygen | Oxygen Reduction Reaction | Calcinated tris(ethylenediamine)iron(III) chloride acts as an effective catalyst. |
| Cu(II), Fe(II) | Ascorbic Acid | Oxidation | Suppressed the rate of ascorbic acid oxidation. mdpi.com |
| Rh(III) | Various Anions | Ligand Substitution | The ethylenediamine ligands influence the kinetics and mechanism of substitution. cdnsciencepub.com |
| Ru(III) | Halide Ions | Anation (Ligand Substitution) | The rate and pathway of halide anation are affected by the ethylenediamine ligands. acs.org |
The thermal decomposition of solid-state complexes like tris(ethylenediamine)nickel(II) sulfate also demonstrates how complexation dictates reaction pathways. The decomposition occurs in distinct stages, starting with the loss of ethylenediamine molecules, followed by the decomposition of the remaining complex and the sulfate anion. akjournals.comresearchgate.net The stability of the initial complex influences the temperatures at which these decomposition steps occur.
Advanced Characterization and Spectroscopic Analysis of Ethylenediamine Sulfate
Crystallographic Studies
Crystallographic analysis provides fundamental insights into the three-dimensional arrangement of atoms and molecules within a crystal lattice, which in turn governs many of its physical and chemical properties.
Single-Crystal X-ray Diffraction for Absolute Configuration and Hydrogen-Bonding Networks
Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystal. For ethylenediamine (B42938) sulfate (B86663), this method has been instrumental in establishing its absolute configuration. The compound crystallizes in chiral space groups, specifically P4₁2₁2 and P4₃2₁2, corresponding to the levo (l) and dextro (d) enantiomorphs, respectively. aip.org The molecular arrangements in these two forms are mirror images of each other, exhibiting right-handed and left-handed helical structures. aip.org
A key feature of the ethylenediamine sulfate crystal structure is the extensive network of hydrogen bonds. The ethylenediammonium ion adopts a gauche conformation. researchgate.net Hydrogen bonds with distances of 2.80 Å, 2.81 Å, and 2.82 Å are observed between the ammonium (B1175870) groups and the sulfate anions. researchgate.net This intricate network of hydrogen bonds is considered a significant contributor to the compound's strong optical rotatory power. researchgate.net In related metal complexes, such as tris(ethylenediamine)cobalt(II) sulfate, the hydrogen atoms of the ethylenediamine ligands interact with the sulfate anions through intermolecular N—H⋯O hydrogen-bonding interactions. researchgate.net
| Parameter | Value |
| Space Group (l-crystal) | P4₁2₁2 |
| Space Group (d-crystal) | P4₃2₁2 |
| Hydrogen Bond Distances | 2.80 Å, 2.81 Å, 2.82 Å |
This table summarizes key crystallographic data for this compound as determined by single-crystal X-ray diffraction.
X-ray Powder Diffraction for Crystalline Phase Identification
X-ray powder diffraction (XRPD) is a versatile technique used to identify crystalline phases and analyze their structure. While single-crystal X-ray diffraction provides detailed structural information, XRPD is valuable for routine identification and for studying materials that are not available as single crystals. The technique has been used to characterize this compound and its related coordination polymers. researchgate.netcambridge.org For instance, in studies of cadmium(II)-based coordination polymers involving ethylenediamine, XRPD patterns were collected at room temperature to solve the crystal structures ab initio. cambridge.org Similarly, the characterization of tris(1,2-diaminoethane)nickel(II)sulfate involved XRPD to study changes in lattice parameters upon irradiation. deepdyve.com
Crystal Growth and Characterization for Optical Properties
The growth of high-quality single crystals of this compound is crucial for studying its notable optical properties. Large single crystals can be grown from an aqueous solution by slow evaporation over several days. researchgate.net An initial concentration of 0.44 g/mL in water has been shown to yield crystals within five to seven days at room temperature. researchgate.net
A fascinating development in the crystal growth of this compound is the use of optical trapping. By focusing a continuous-wave laser beam at the air/solution interface of a saturated aqueous solution, it is possible to induce crystallization and even control the crystal habit. spiedigitallibrary.orgspiedigitallibrary.org This technique has led to the formation of unique spiral-structured crystals. spiedigitallibrary.orgspiedigitallibrary.org Preliminary findings suggest that the handedness of circularly polarized light used for trapping can influence the growth direction of these spiral structures, a phenomenon potentially linked to the transfer of angular momentum from the light to the birefringent crystal. spiedigitallibrary.orgspiedigitallibrary.org
This compound crystals are known for their optical activity, a property that was observed as early as the 19th century. researchgate.net They exhibit an optical rotation of 15.5 deg/mm along their optic axis at a wavelength of 589 nm. aip.org The refractive index difference for left- and right-circularly polarized light at 1064 nm has been estimated to be 7.0 × 10⁻⁴ m⁻¹. aip.org
| Property | Value |
| Optical Rotation (589 nm) | 15.5 deg/mm |
| Refractive Index Difference (nl - nr) at 1064 nm | 7.0 × 10⁻⁴ m⁻¹ |
| Crystal Growth Method | Slow evaporation, Optical trapping |
This table highlights the optical properties and growth methods for this compound crystals.
Spectroscopic Methodologies
Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing valuable information about molecular structure, bonding, and concentration.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
In general, for ethylenediamine complexes, various vibrational modes are observed. These include stretching and deformation modes of the amine (NH₂) and methylene (B1212753) (CH₂) groups. The IR spectra of hexammine complexes, for example, show NH₃ stretching vibrations in the 3400–3000 cm⁻¹ region and deformation modes at lower wavenumbers. e-bookshelf.de For this compound, one would expect to observe characteristic vibrations of the ethylenediammonium cation and the sulfate anion. The sulfate ion (SO₄²⁻) has characteristic vibrational modes that are active in both IR and Raman spectra. nih.gov For instance, in studies of ammonium sulfate, distinct sulfate bands are observed and can be used for quantitative analysis. nih.gov The analysis of these spectra provides insights into the molecular symmetry and the nature of the interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net
| Compound/Ion | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Amine (in complexes) | N-H stretching | 3400–3000 |
| Amine (in complexes) | NH₃ deformation | 1650–1000 |
| Sulfate (SO₄²⁻) | Stretching and Bending | Varies |
This table provides a general overview of the expected vibrational modes for components related to this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio after ionization. britannica.com For this compound, the molecular weight is approximately 158.18 g/mol . nih.govbldpharm.com
In a mass spectrometer, molecules are converted into charged ions, which are then separated by their mass. britannica.com The resulting mass spectrum shows the relative abundance of these ions. The molecular ion peak, which corresponds to the intact molecule with one electron removed, provides the molecular mass of the compound. britannica.com
For sulfate-containing compounds, fragmentation can involve the loss of the sulfate group (SO₃) or parts of it. nih.govnih.gov In the case of this compound, which is a salt of ethylenediamine and sulfuric acid, the fragmentation would likely involve the separation of the ethylenediamine and sulfate components. nih.gov The ethylenediamine cation (C₂H₈N₂)²⁺ and the sulfate anion (SO₄)²⁻ would produce characteristic signals. Further fragmentation of the ethylenediamine moiety could also occur.
Table 1: Molecular Information for this compound
| Property | Value | Source |
| Molecular Formula | C₂H₁₀N₂O₄S | nih.govbldpharm.com |
| Molecular Weight | 158.18 g/mol | nih.govbldpharm.com |
| Component Compounds | Ethylenediamine, Sulfuric Acid | nih.gov |
Atomic Absorption/Emission Spectroscopy for Elemental Composition
Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) are techniques used for determining the elemental composition of a sample. ej-eng.org These methods are highly sensitive and can detect trace amounts of elements. torontech.com
AAS measures the absorption of light by free atoms in the gaseous state. epa.gov To analyze a compound like this compound, the sample would first need to be atomized, typically by a flame or a graphite (B72142) furnace. torontech.com A light source specific to the element being analyzed is then passed through the atomized sample, and the amount of light absorbed is proportional to the concentration of that element. epa.gov
While direct analysis of sulfur and nitrogen by conventional flame AAS is not standard, the technique can be used indirectly. For instance, sulfate can be determined by forming a stable complex with a metal ion, such as a copper complex, which is then extracted and analyzed for the metal content by AAS. nih.govacs.org The concentration of the metal is then stoichiometrically related back to the sulfate concentration. nih.gov
AAS is known for its high precision, with error rates typically between 0.5% and 5%. torontech.com However, it is primarily used for the analysis of metals and metalloids and is not suitable for non-metals like sulfur and nitrogen directly. torontech.com
Table 2: Elemental Composition of this compound
| Element | Symbol | Presence |
| Carbon | C | Yes |
| Hydrogen | H | Yes |
| Nitrogen | N | Yes |
| Oxygen | O | Yes |
| Sulfur | S | Yes |
Advanced Imaging and Microscopic Techniques
Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. pressbooks.pubimprovedpharma.com It works by scanning a focused beam of high-energy electrons over a sample's surface, which generates various signals that provide information about the sample's external features, composition, and crystalline structure. carleton.edu
SEM analysis can reveal the shape, size, and texture of this compound crystals. For instance, studies on related compounds have used SEM to observe morphologies such as irregular fragmented particles, spherical granules, and porous structures. pressbooks.pub In the synthesis of other materials, ethylenediamine has been shown to influence the formation of specific microstructures, acting as a template that directs the growth of crystals. researchgate.netresearchgate.net While specific SEM images of this compound were not found in the search results, the technique is crucial for understanding its physical characteristics.
Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, allowing for the analysis of a material's internal and nanoscale structure. rsc.orgnih.gov In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions are used to form an image. nih.gov
TEM is particularly useful for examining the internal structure, crystallinity, and defects within materials. rsc.org For materials synthesized using ethylenediamine, TEM has been instrumental in understanding how the molecule acts as a structure-directing template, influencing the morphology and growth of nanocrystals. researchgate.net The development of liquid cell TEM has even enabled the real-time observation of nanoscale structural and chemical changes during reactions. researchgate.net While direct TEM studies on this compound are not detailed in the provided results, the technique offers the potential to reveal intricate details about its nanoscale organization and crystalline properties. rsc.org
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This information is used to determine the thermal stability and decomposition profile of materials. akjournals.com
For ethylenediamine-containing metal complexes, TGA studies have revealed multi-stage decomposition patterns. akjournals.comresearchgate.net For example, the thermal decomposition of tris(ethylenediamine)copper(II) sulfate shows distinct stages of deamination (loss of ethylenediamine) and subsequent decomposition of the remaining salt. akjournals.com The initial deamination of bis(ethylenediamine) complexes can lead to the formation of an unstable intermediate, which then further decomposes. akjournals.com
The thermal decomposition of ethylenediamine itself can lead to the formation of various products, including carbamates and ureas, especially in the presence of other molecules. researchgate.net In the context of this compound, TGA would likely show an initial loss of ethylenediamine, followed by the decomposition of the sulfate component at higher temperatures. akjournals.comsmolecule.com The decomposition of related tris(ethylenediamine)nickel(II) sulfate has been shown to start at around 300°C, indicating significant thermal stability due to the bidentate nature of the ethylenediamine ligand. akjournals.com The final residue from the thermal decomposition of metal-ethylenediamine sulfate complexes is often a metal oxide or a mixture of metal oxide and metal sulfide (B99878). akjournals.comresearchgate.net
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in identifying thermal transitions such as melting, crystallization, and glass transitions, providing quantitative data on the temperatures and enthalpies of these processes.
Detailed Research Findings
While comprehensive research detailing the full Differential Scanning Calorimetry (DSC) profile of this compound is not extensively available in the public domain, some key thermal properties have been reported. The thermal behavior of a material provides critical insights into its purity, polymorphism, and stability.
A pivotal thermal transition for any crystalline solid is its melting point. For this compound, a melting point has been reported at 8.5 °C. pinpools.com This transition from a solid to a liquid state would be observed as an endothermic peak on a DSC thermogram, where the area under the peak corresponds to the enthalpy of fusion. The sharpness of this peak can be indicative of the sample's purity.
A complete DSC analysis would also reveal other potential thermal events. For instance, upon cooling the molten sample, a crystallization peak (an exothermic event) would be expected, indicating the temperature at which the substance solidifies. The difference between the melting and crystallization temperatures can provide information on the kinetics of the phase change.
Furthermore, DSC can detect solid-solid phase transitions, which are changes in the crystalline structure of the compound before melting. These transitions appear as smaller endothermic or exothermic peaks in the DSC curve. The presence of multiple melting peaks could suggest polymorphism, where the compound can exist in different crystalline forms with distinct physical properties.
Although specific values for the enthalpy of fusion and heat capacity for this compound are not readily found in the searched literature, these are critical parameters that a DSC analysis would determine. The enthalpy of fusion (ΔHfus) is the energy required to melt the substance, a key thermodynamic property. The heat capacity (Cp) of the material, which is the amount of heat required to raise its temperature by one degree, can also be measured by DSC and is observed as a shift in the baseline of the DSC curve.
The following table summarizes the known and potential thermal transition data for this compound that would be obtained from a DSC analysis.
| Thermal Property | Reported/Expected Value | Description |
| Melting Point (T_m) | 8.5 °C pinpools.com | The temperature at which the solid-to-liquid phase transition occurs. This would be observed as an endothermic peak in a DSC scan. |
| Enthalpy of Fusion (ΔH_fus) | Data not available | The amount of heat absorbed during the melting process. It is calculated from the area of the melting peak. |
| Crystallization Temperature (T_c) | Data not available | The temperature at which the liquid-to-solid phase transition occurs upon cooling. This is an exothermic peak. |
| Glass Transition Temperature (T_g) | Data not available | A reversible transition in amorphous regions from a hard, glassy state to a more rubbery state. It appears as a step-like change in the baseline of the DSC curve. |
| Heat Capacity (C_p) | Data not available | The amount of heat required to raise the temperature of the substance. It is related to the baseline of the DSC curve. |
Theoretical and Computational Studies of Ethylenediamine Sulfate Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of ethylenediamine (B42938) sulfate (B86663) and its related complexes.
Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometries of molecules. cdnsciencepub.comnih.gov By approximating the complex many-electron problem, DFT allows for the optimization of molecular structures to find the lowest energy conformation. nih.gov Studies on related systems, such as metal-ethylenediaminetetraacetate (EDTA) complexes and various crystalline sulfates, demonstrate the reliability of DFT in predicting structural parameters. researchgate.netresearchgate.net
Table 1: Examples of DFT Functionals and Basis Sets in Molecular Calculations
| Study Focus | Functional | Basis Set(s) | Key Finding |
| Metal-EDTA Complexes researchgate.net | B3LYP | LanL2DZ | Provided accurate bond lengths and illustrated degradation differences between complexed and uncomplexed EDTA. |
| Tris(ethylenediamine) zinc(II) chloride researchgate.net | B3LYP | 6-31G | Calculated conformational energies and pathways for isomeric transitions. |
| Crystalline Sulfates (MSO4) researchgate.net | PBE with D3 correction | Localized orbitals (CRYSTAL program) | Computed structures were in good agreement with experimental data, especially with dispersion correction. |
| Sulfuric Acid Clusters researchgate.net | M06-2X, PW91, ωB97X-D | Correlation consistent, Pople-type | Investigated basis set convergence for binding energies and geometries, finding partially augmented sets often sufficient. |
| Schiff Base Complexes nih.gov | DFT | - | Optimized geometries and verified recommended structures through bond length and angle calculations. |
Ethylenediamine, particularly when acting as a ligand in metal complexes, can adopt several conformations due to the flexibility of its five-membered chelate ring. Computational studies allow for the detailed exploration of the potential energy surface and the determination of the relative stabilities of these conformers.
For tris(ethylenediamine) metal complexes, the individual chelate rings can adopt either a δ or λ conformation. Theoretical studies on complexes like [Ru(en)₃]²⁺ and [Zn(en)₃]²⁺ using DFT have been performed to determine the stability order of the four possible conformers (e.g., Δ(δδδ), Δ(λδδ), Δ(λδδ), and Δ(λλλ)). researchgate.net For the free [Ru(en)₃]²⁺ ion in the Δ-configuration, the calculated stability order is Δ(δδδ) > Δ(λδδ) > Δ(λδδ) > Δ(λλλ). researchgate.net In contrast, calculations for the free Λ-[Co(en)₃]³⁺ ion predicted an energy order of λλλ < λλδ < λδδ < δδδ, which is opposite to that deduced from solution studies, highlighting the significant role of solvent or counterion interactions in stabilizing certain conformations. researchgate.net
Table 2: Calculated Relative Conformational Energies of Tris(ethylenediamine)zinc(II) Isomers
| Conformer | Relative Energy (kcal/mol) |
| Δ(δδδ) | 0.00 |
| Δ(λδδ) | 3.56 |
| Δ(λλδ) | 7.08 |
| Δ(λλλ) | 10.48 |
| Data from DFT/B3LYP/6-31G calculations on Zn(en)₃Cl₂. researchgate.net |
DFT calculations are also a cornerstone for predicting vibrational spectra (infrared and Raman) and understanding the electronic structure of molecules. science.gov Calculating the second derivatives of the energy with respect to atomic positions yields harmonic vibrational frequencies, which are essential for identifying stable ground states (zero imaginary frequencies) and transition states (one imaginary frequency). rowansci.com These calculated frequencies can be compared with experimental FTIR and FT-Raman spectra to assign specific vibrational modes. researchgate.netscience.gov For instance, in sulfate-containing crystals, DFT has been used to assign bands corresponding to the oscillations of S-O and metal-oxygen atoms. researchgate.net
Electronic structure calculations provide insights into molecular reactivity and stability through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a key indicator of chemical sensitivity and dynamical stability. nih.gov Calculations on ethylenediamine have provided detailed data on its vibrational modes and electronic states. nist.gov Time-Dependent DFT (TD-DFT) can further complement experimental findings by calculating electronic transition energies and oscillator strengths. science.gov
Table 3: Selected Calculated Vibrational Frequencies for Ethylenediamine
| Mode Number | Symmetry | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment Area |
| 1 | Ag | 3428 | 0.00 | N-H Stretch |
| 11 | Au | 3144 | 59.41 | C-H Stretch |
| 25 | Bu | 1759 | 36.93 | NH₂ Scissoring |
| 6 | Ag | 1117 | 0.00 | C-N Stretch |
| 29 | Bu | 803 | 492.83 | CH₂ Rocking |
| 15 | Au | 292 | 139.36 | Torsion |
| Data from MP2/3-21G calculations. nist.gov* |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a dynamic picture of processes that occur over time, such as intermolecular interactions and crystallization.
MD simulations are particularly effective for studying the complex network of intermolecular interactions in condensed phases. For systems containing ethylenediamine and sulfate ions, hydrogen bonding is a dominant interaction. researchgate.netacs.org Simulations can reveal the geometry, lifetime, and dynamics of hydrogen bonds between the amine groups of ethylenediamine, the sulfate anions, and any solvent molecules present. nih.gov
Studies on pure liquid ethylenediamine have confirmed that its conformation and hydrogen-bonding patterns are complex, with a significant population of both gauche and trans conformers. acs.org In related systems, MD simulations combined with quantum chemical analyses like Natural Bond Orbital (NBO) and Quantum Theory of Atoms-in-Molecules (QTAIM) have been used to elucidate the types and strengths of noncovalent interactions, including hydrogen bonds, ion-dipole interactions, and electrostatic forces. acs.orgresearchgate.net These simulations can track how molecules orient themselves to maximize favorable interactions, such as the anchoring of functional groups into binding pockets or the stabilization of a crystal lattice. nih.govresearchgate.net
Table 4: Types of Intermolecular Interactions Studied via MD and QC Methods
| Interaction Type | Description | Method of Analysis | Reference |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | MD simulations, NBO, QTAIM, FTIR spectroscopy | acs.org, researchgate.net |
| Ion-Dipole Interactions | Electrostatic force between an ion (e.g., sulfate) and a neutral molecule with a dipole (e.g., water). | MD simulations | acs.org |
| Dipole-Dipole Interactions | Forces between polar molecules. | MD simulations | acs.org |
| π-stacking | Attractive, noncovalent interactions between aromatic rings. | Hirshfeld surface analysis, DFT | researchgate.net |
Ethylenediamine sulfate is a notable compound for studying chiral symmetry breaking and crystallization dynamics because it is achiral in solution but crystallizes into one of two enantiomorphic forms (d- or l-crystals). aip.org Recent studies have employed MD simulations and experimental techniques to investigate how this chiral selection occurs.
Experiments have shown that a racemic population of this compound crystals can be deracemized into a single handedness through a dynamic dissolution-crystallization process. concordia.ca The nucleation process can be strongly enhanced by nonphotochemical laser-induced nucleation (NPLIN), where the presence of insoluble nanoparticles has been shown to be a critical factor. acs.org Furthermore, the use of circularly polarized laser beams for optical trapping can induce enantioselective crystallization. aip.orgnih.gov For example, experiments using this method on heavy water-saturated solutions of this compound have achieved crystal enantiomeric excess values of 23% and -30%. nih.govresearchgate.net Theoretical models suggest that a "3D helical optical force" can induce a helical fluid motion in the solution, which in turn drives the nucleation and determines the chirality of the resulting crystal. nih.govresearchgate.net These studies provide deep insights into the mechanisms of chirality transmission from light to molecular assemblies during nucleation. researchgate.net
Studies of Solvated Systems and Reaction Environments
Computational modeling plays a crucial role in understanding the behavior of this compound in solution. Quantum chemical calculations are employed to investigate the solvated state of ethylenediamine in various nonaqueous solvents. researchgate.net These studies determine key thermodynamic properties such as the enthalpies of dissolution and solvation. For instance, in a mixed acetonitrile-dimethylsulfoxide solvent, an increase in acetonitrile (B52724) concentration leads to a decrease in the solvation exothermicity of ethylenediamine, which is attributed to the resolvation of its amino groups. researchgate.net The Gibbs energies of transfer of ethylenediamine between different solvents can also be determined, providing insights into the energetics of the solvation process. researchgate.net
Molecular dynamics simulations offer a powerful tool to study the influence of the reaction environment on processes involving this compound. For example, simulations have been used to investigate the effect of rapidly heated nanoparticles on the structure of concentrated aqueous salt solutions. researchgate.net These simulations reveal that under such conditions, salt ions are depleted from the area proximal to the nanoparticle surface. researchgate.net Furthermore, computational studies can elucidate the preferential binding of molecules like ethylenediamine to specific crystal faces of nanoparticles, explaining how additives can direct the morphology of the resulting particles. rsc.org For instance, modeling has shown a clear preferential binding of certain ethylenediamine derivatives to the curtin.edu.au face of magnetite nanoparticles over the nih.gov face. rsc.org
The interaction of this compound with other molecules in a solvated system is also a subject of computational investigation. Studies have modeled the interaction of related compounds like EDTA with surfaces such as barium sulfate, using molecular modeling to interpret experimental data from techniques like FTIR spectroscopy. wisdomlib.org Such computational approaches help in understanding the speciation and binding modes of these molecules in complex environments.
Kinetic and Reaction Pathway Simulations
Prediction of Catalytic Reaction Pathways and Active Sites
Computational methods are instrumental in predicting and understanding the catalytic applications of systems involving ethylenediamine. nih.gov The process of identifying specific regions on a protein or catalyst where ligand binding occurs, known as active site prediction, is fundamental to designing effective catalysts and inhibitors. rsc.org This identification is crucial for understanding enzyme function and for facilitating molecular docking studies. rsc.org
In the context of ethylenediamine-containing systems, computational simulations can explain how subtle differences in the active sites of enzymes can lead to different binding modes and selectivity profiles for inhibitors. akjournals.com For instance, in protein farnesyltransferase, an N-methylimidazole moiety of an ethylenediamine-scaffold inhibitor coordinates with the catalytic Zn2+ ion in the active site. akjournals.com Molecular dynamics simulations can also reveal the preferential binding of additives to specific surfaces, thereby directing the morphology of nanoparticles in a catalytic context. rsc.org
Computational studies have also been used to explore the synergistic effects in catalytic systems. For example, in the degradation of tetracycline (B611298) using an ethylenediamine-modified catalyst, density functional theory (DFT) was used to identify the attack sites on the tetracycline molecule. researchgate.net This allowed for the proposal of degradation pathways and an understanding of the roles of different radical species in the oxidation process. researchgate.net The increase in active sites on the catalyst with increased dosage, and the subsequent impact on reaction rates, can also be modeled and explained. researchgate.net
Modeling of Decomposition and Deamination Reactions
Theoretical and computational studies provide significant insights into the thermal decomposition and deamination pathways of ethylenediamine complexes. The thermal decomposition of compounds like tris(ethylenediamine)copper(II) sulfate has been investigated using techniques such as thermogravimetry (TG), differential thermogravimetry (DTG), and differential thermal analysis (DTA), with computational work used to analyze the kinetics and mechanisms. researchgate.net These studies have identified multiple stages of decomposition, including deamination and subsequent breakdown of the resulting products. researchgate.net
For tris(ethylenediamine)copper(II) sulfate, the first two stages of deamination have been found to follow a random nucleation mechanism. researchgate.net The heat of reaction (ΔH) for the first stage of deamination has been calculated from DTA curves. researchgate.net The decomposition of related complexes, such as tris(ethylenediamine)nickel(II) sulfate, has also been modeled. mdpi.com These studies show a multi-stage decomposition pattern that includes two-stage deamination followed by a two-stage decomposition of the remaining structure. mdpi.com
The modeling of these reactions is not limited to metal complexes. The thermal degradation pathways of ethylenediamine itself, particularly in the presence of other molecules like water and carbon dioxide, have been proposed based on computational studies. nih.gov These pathways can involve the formation of intermediates like carbamates, which can then undergo further reactions such as intermolecular cyclization. nih.gov The fragmentation of ethylenediamine induced by low-energy electrons has also been studied, with theoretical calculations helping to rationalize the observed fragmentation thresholds and identify the resulting anionic fragments. researchgate.netiosrjournals.org
The oxidation and deamination of ethylenediamine and related compounds by strong oxidants like permanganate (B83412) at high pH have also been investigated. diva-portal.org These studies identify the primary breakdown products and indicate the preferred sites of attack on the molecule. For instance, in the oxidation of EDTA, the ethylene (B1197577) group was found to be the preferred attack site. diva-portal.org
Computational Approaches in Spectroscopic Interpretation
Theoretical Spectroscopic Data Prediction (e.g., IR, UV-Vis)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which is invaluable for interpreting experimental spectra. researchgate.net Density Functional Theory (DFT) is a widely used quantum chemical method for predicting infrared (IR) spectra. ijcce.ac.ir By calculating the vibrational frequencies and their corresponding intensities, theoretical spectra can be generated that aid in the assignment of experimental IR bands. aliyuncs.com For example, the vibrational analysis of metal complexes with ligands like sulfate can be performed theoretically to understand the effects of coordination on the vibrational modes, such as the splitting of degenerate modes. researchgate.net
The accuracy of these predictions depends on the chosen computational method and basis set. Studies have compared the performance of different methods, like AM1 and PM3, in correlating calculated and experimental vibrational modes. researchgate.net For more complex systems, such as tris(ethylenediamine)nickel(II) chloride, theoretical IR spectra can be decomposed to assign frequencies to specific vibrational modes of different conformers. aliyuncs.com
Similarly, theoretical predictions of Ultraviolet-Visible (UV-Vis) spectra are crucial for understanding the electronic transitions in a molecule. Time-dependent density functional theory (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths that determine the UV-Vis absorption spectrum. researchgate.net These calculations can explain the influence of the solvent and the molecular structure on the absorption maxima. rsc.org For instance, TD-DFT calculations have been used to understand the influence of sulfonate groups on the frontier molecular orbitals and the resulting fluorescence properties of water-soluble Salen-type ligands derived from ethylenediamine. researchgate.net Theoretical spectra can also help interpret the changes observed in experimental spectra, such as the shifts in absorption peaks of quantum dots capped with ethylenediamine. mdpi.com
Correlation of Computational Models with Experimental Data
A critical aspect of computational spectroscopy is the correlation of theoretical predictions with experimental data. This validation process is essential for confirming the accuracy of the computational models and for gaining a deeper understanding of the molecular system. For instance, in the study of tris(ethylenediamine)nickel(II) chloride, the calculated electron paramagnetic resonance (EPR) g-tensor parameters were found to compare well with experimental values, supporting the theoretical model of the electronic structure. aliyuncs.com Similarly, for a bis-ethylenediamine copper(II) complex, DFT-derived g/A parameters were in good agreement with experimental values, confirming the local coordination environment of the copper ion. researchgate.net
The comparison between theoretical and experimental IR spectra can be quantified using statistical measures like the Pearson and Spearman correlation coefficients. ijcce.ac.ir These coefficients provide a quantitative assessment of the similarity between the calculated and experimental spectra, helping to evaluate the performance of different computational methods and force fields. ijcce.ac.ir For example, in the analysis of ethyl sulfate, Spearman correlation coefficients indicated good agreement for all tested methods, while Pearson coefficients suggested poorer agreement for some. ijcce.ac.ir
In the context of UV-Vis spectroscopy, experimental data from techniques like ultraviolet–visible spectrophotometry can be used in conjunction with computational results. For example, the rejection of dyes by a graphene oxide membrane modified with ethylenediamine was evaluated using UV-Vis spectrophotometry, while XPS and computational analysis helped to understand the crosslinking mechanism. The combination of experimental spectra with computational modeling allows for a more robust interpretation of the data, such as explaining the facial selectivity of cycloaddition reactions involving nitroalkenes derived from ethylenediamine through computational studies.
Applications and Advanced Materials Science with Ethylenediamine Sulfate
Catalysis and Catalytic Properties
The catalytic applications of ethylenediamine (B42938) sulfate (B86663) are diverse, leveraging the properties of the ethylenediamine ligand and the associated metal ion. These compounds are instrumental in creating catalytically active materials and participating directly in important chemical transformations.
Ethylenediamine sulfate is a key precursor for synthesizing a variety of catalytic materials. google.com Its complexes, particularly with transition metals like iron, are used to create catalysts for fuel cells and other applications. For instance, Iron(II) ethylenediammonium sulfate tetrahydrate serves as an iron precursor for the synthesis of Fe/N/carbon-based electrocatalysts. sigmaaldrich.com The thermal decomposition of these precursor complexes is a common method to produce the final catalytic material. akjournals.com
The process often involves the calcination (high-temperature heating) of an iron-ethylenediamine complex. mdpi.com During this process, the ethylenediamine component can act as a source of nitrogen, which becomes incorporated into the final catalyst structure, often a carbon matrix. sigmaaldrich.commdpi.com This doping with nitrogen is crucial for creating active sites in the catalyst. For example, tris(ethylenediamine)iron(III) sulfate is a known precursor for creating coordination compounds that have catalytic properties. The resulting materials are often non-precious metal catalysts designed to replace more expensive materials like platinum in applications such as proton exchange membrane fuel cells (PEMFC).
Here is a table summarizing catalytic materials derived from this compound precursors:
| Precursor Compound | Resulting Catalyst | Key Application | Source |
|---|---|---|---|
| Iron(II) ethylenediammonium sulfate | Fe/N/carbon-based electrocatalyst | Oxygen Reduction Reaction (ORR) | sigmaaldrich.com |
| Tris(ethylenediamine)iron(III) chloride | Non-precious metal catalyst | Proton Exchange Membrane Fuel Cells (PEMFC) |
This compound compounds are actively involved in oxidation-reduction (redox) reactions. The metal center within the complex, such as iron, can readily participate in these reactions by changing its oxidation state. For example, the iron(III) ion in tris(ethylenediamine)iron(III) sulfate can be reduced to iron(II) or oxidized to higher states, facilitating the transformation of other substances.
Ferrous this compound, also known as Oesper's salt, has been recognized as a stable standard in oxidimetry, a type of redox titration. slideshare.netacs.org Its stability and reliability in solution make it a useful reducing agent for analytical procedures, where it is titrated against oxidizing agents. slideshare.netrsc.org The ethylenediamine ligand plays a role in stabilizing the ferrous (Fe²⁺) state, yet allows it to be readily oxidized during the titration process. This demonstrates the compound's direct participation and utility in controlled redox chemistry. slideshare.net
A significant application of catalysts derived from this compound precursors is in the oxygen reduction reaction (ORR). sigmaaldrich.com The ORR is a critical electrochemical reaction in fuel cells and metal-air batteries. Catalysts made from precursors like iron(II) ethylenediammonium sulfate are developed specifically to enhance the efficiency of the ORR. sigmaaldrich.com
Studies have shown that catalysts prepared by pyrolyzing iron precursors, including those with ethylenediamine, are effective for the ORR. sigmaaldrich.com The presence of both iron and nitrogen (from the ethylenediamine) in the final carbon-based catalyst creates active Fe-Nₓ sites. mdpi.com These sites are believed to be the primary locations for the electrochemical reduction of oxygen. Research has demonstrated that a catalyst derived from an iron-ethylenediamine complex protected by polyaniline can significantly improve the ORR efficiency, making it a viable substitute for expensive platinum catalysts in the cathode of PEMFC systems. mdpi.com Tris(ethylenediamine)iron(III) sulfate has also been linked to catalytic applications in oxygen reduction reactions within fuel cells.
The synthesis of single-atom catalysts (SACs) represents a frontier in catalysis, aiming to maximize the efficiency of metal atoms by dispersing them individually on a support. Ethylenediamine and its derivatives play a crucial role in the synthesis of SACs by forming stable complexes with metal ions, preventing their aggregation during preparation. mdpi.com
In one method, a metal-ethylenediamine complex is incorporated into the porous structure of a support material like a zeolite. acs.org Subsequent treatment, such as direct reduction, can lead to the formation of stabilized single atoms within the support's framework. acs.org This approach ensures that the metal atoms are isolated and highly dispersed, which is the defining characteristic of a single-atom catalyst. mdpi.com This strategy has been shown to be effective for creating SACs for various applications, including the synthesis of biofuels. mdpi.com The use of ethylenediamine complexes as precursors helps in achieving a homogeneous distribution of single metal atoms, which is often difficult to accomplish with conventional impregnation methods. mdpi.com
Materials Synthesis and Engineering
Beyond catalysis, this compound is a valuable precursor in the broader field of materials synthesis, particularly for creating nanostructured materials with specific properties.
The thermal decomposition of metal complexes containing ethylenediamine, such as tris(ethylenediamine)nickel(II) sulfate, is a recognized technique for producing nanosized metal oxides. akjournals.com The knowledge of the decomposition temperature of the precursor is essential for controlling the synthesis of these nanomaterials under specific conditions. akjournals.com
For example, the thermolysis of tris(ethylenediamine)nickel(II) sulfate ultimately leads to the formation of nickel oxide (NiO) as the final product. akjournals.com By carefully controlling the decomposition process, researchers have synthesized nano-sized NiO with an average particle size of approximately 17.47 nm. akjournals.com Similarly, gold nanoparticles have been prepared using Au(en)₂Cl₃ (where 'en' is ethylenediamine) as the precursor, resulting in highly dispersed nanoparticles on various supports like silica. researchgate.net The ethylenediamine ligand facilitates the controlled formation of these nanostructures, preventing uncontrolled growth and aggregation. akjournals.comresearchgate.net This method is part of a broader strategy using metal precursors to create mesoporous metal oxides with controllable nano-sized crystallinity for various technological applications. google.com
Use as a Chiral Resolving Agent for Enantiomer Separation
This compound, an achiral compound, possesses the remarkable ability to spontaneously crystallize into chiral structures. researchgate.net This property makes it a significant tool in the field of stereochemistry, particularly for the separation of racemic mixtures into their individual enantiomers, a process known as chiral resolution. researchgate.netwikipedia.org The most common method of chiral resolution involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated due to their different physical properties, such as solubility. wikipedia.org
However, this compound offers a unique approach through crystallization. When it crystallizes from a solution, it can form both dextrorotatory (+) and levorotatory (-) crystals. acs.org These chiral crystals can then be used to induce chirality in other reactions. In a process known as asymmetric autocatalysis, the chirality of the this compound crystal determines the chirality of the product in a separate chemical reaction. researchgate.net For instance, the asymmetric autocatalysis of pyrimidyl alkanol using chiral crystals of this compound results in a highly enantioenriched product whose chirality is dictated by that of the seed crystal. researchgate.net
The separation of these enantiomeric crystals was famously demonstrated by Louis Pasteur with sodium ammonium (B1175870) tartrate and is a foundational concept in understanding optical activity. wikipedia.org Research into the chiral crystallization of this compound has optimized conditions for growing large, single crystals, making it an ideal subject for undergraduate chemistry experiments to demonstrate principles of polarimetry and chirality. acs.org In one study, a random sampling of 100 crystals grown from an aqueous solution yielded 47 (+)-rotating crystals and 53 (-)-rotating crystals, demonstrating the spontaneous nature of this resolution. acs.org
Table 1: Findings in Chiral Crystallization of this compound
| Parameter | Finding | Source |
| Crystal Chirality | Achiral this compound spontaneously forms chiral crystals upon crystallization. | researchgate.net |
| Application | Used to trigger asymmetric autocatalysis, transferring its crystal chirality to a product molecule. | researchgate.net |
| Example Reaction | Asymmetric autocatalysis of pyrimidyl alkanol. | researchgate.net |
| Observed Rotation | The average optical rotation for the D line of sodium was found to be 15.5 deg/mm. | researchgate.netacs.org |
| Spontaneous Resolution | In a sample of 100 crystals, 47 were dextrorotatory and 53 were levorotatory. | acs.org |
Application in Crystal Growth and Characterization Studies
This compound is extensively used as a model compound in studies focused on crystal growth and characterization, particularly concerning chiral phenomena. researchgate.net Researchers have developed detailed procedures for growing large, high-quality single crystals of this compound (also referred to as ethylenediammonium sulfate or EDS) for scientific investigation. researchgate.netrsc.org
A common method involves the slow evaporation of a saturated aqueous solution at room temperature. researchgate.net One documented procedure involves preparing a solution with a concentration of 0.44 g/mL of this compound in water, which yields single crystals within five to seven days. researchgate.net The resulting crystals can range in thickness from 0.35 mm to 5.35 mm and are noted for their high optical quality, making them ideal for polarimetry studies. researchgate.net Another method details dissolving 175 g of this compound in 0.16 L of warm distilled water (60 °C), allowing it to cool to create a saturated solution, and then using this for seeded crystal growth. rsc.org
Characterization of these crystals is a key aspect of the research. Single crystal X-ray diffraction (XRD) is used to determine the crystal structure. researchgate.net For example, studies on triglycine (B1329560) sulfate (TGS) crystals, a related material, have used XRD to confirm their monoclinic structure. researchgate.net The optical properties of this compound crystals are of particular interest due to their chirality. They exhibit an optical rotation of 15.5 deg/mm along their optic axis at a wavelength of 589 nm. researchgate.net Advanced techniques, such as nonphotochemical laser-induced nucleation (NPLIN), have also been investigated to control and enhance the crystallization process. acs.org These studies explore how factors like laser polarization and the presence of impurities can influence nucleation efficiency and even stereoselectivity. acs.org
Table 2: Crystal Growth Parameters for this compound
| Growth Method | Concentration/Amount | Solvent/Temperature | Time to Grow | Resulting Crystal Size | Source |
| Slow Evaporation | 0.44 g/mL | Water at room temperature | 5-7 days | 0.35 mm to 5.35 mm thick | researchgate.net |
| Seeded Growth | 175 g in 0.16 L | Water, saturated at 60°C then cooled | 1-2 days (seeded) | ~1.6 mm x 1.6 mm x 0.3 mm | rsc.org |
Integration into Polymer Synthesis and Plastics Industry
Ethylenediamine, the core amine component of this compound, is a fundamental building block in the polymer industry due to its bifunctional nature, possessing two primary amine groups. atamankimya.comatamanchemicals.com It is a widely used precursor in the synthesis of numerous polymers. atamanchemicals.comwikipedia.org For instance, ethylenediamine is used in the production of polyurethane fibers and is the initiator for creating the PAMAM class of dendrimers. atamankimya.comwikipedia.org Condensates of ethylenediamine with formaldehyde (B43269) act as plasticizers. atamankimya.comatamanchemicals.com
The amine groups of ethylenediamine readily react with other chemical species, such as carboxylic acids, to form polymers. This reactivity is harnessed in various industrial applications. This compound can serve as a source for the ethylenediamine monomer in these polymerization reactions. For example, hyperbranched polyamides (HBPAs) have been synthesized through a solid-state polymerization method involving ethylenediaminetetraacetic acid (EDTA) and ethylenediamine (EDA). researchgate.net In this process, an acid-base reaction creates charged molecular ions that aggregate, and subsequent thermal treatment promotes the formation of amide bonds. researchgate.net
Furthermore, ethylenediamine derivatives are commercially significant. The bleaching activator tetraacetylethylenediamine (B84025) (TAED) is generated from ethylenediamine. atamankimya.comwikipedia.org In the plastics industry, the derivative N,N'-ethylenebis(stearamide) (EBS) functions as a mold-release agent. atamankimya.comatamanchemicals.com Ethylenediamine is also used as a hardener for epoxy resins. atamankimya.com An ethylenediamine-modified hypercrosslinked polymer has been synthesized for the specific purpose of extracting polar analytes, demonstrating its utility in creating specialized functional polymers. ikm.org.my
Biotechnology and Biochemical Applications
Role in Protein Solubilization Processes
Ethylenediamine, being the active component of this compound, is utilized in biochemical applications for its ability to act as a solvent. atamankimya.comwikipedia.org It is miscible with polar solvents and is effective in solubilizing certain proteins, such as albumins and casein. atamankimya.comatamanchemicals.com The ability to solubilize proteins is crucial for many analytical and preparative techniques in biochemistry, as many proteins are inherently difficult to dissolve in standard aqueous buffers, especially membrane proteins which are hydrophobic by nature. frontiersin.org
While strong detergents like sodium dodecyl sulfate (SDS) are commonly used for protein solubilization, milder alternatives are often sought to preserve the protein's native structure and function. frontiersin.orgpeerj.com The basic nature and dual amine functionality of ethylenediamine contribute to its solubilizing properties. atamankimya.com In a related application, novel polymers have been developed for protein stabilization that incorporate ethylenediamine. For example, styrene (B11656) maleic acid–ethylenediamine (SMA-ED) is a derivative of styrene-maleic acid (SMA) copolymers used to create "nanodiscs" that can extract and stabilize membrane proteins directly from the cell membrane while maintaining their structure. peerj.com The common bronchodilator drug aminophylline (B1665990) provides another example, where ethylenediamine is used as an excipient to solubilize the active ingredient, theophylline (B1681296). atamankimya.comwikipedia.org
Chelating Agent for Micronutrients in Agriculture
This compound is applied in agriculture where it functions as a chelating agent for micronutrients in fertilizers. smolecule.com Chelation is a process where a central metal ion is bonded to a surrounding molecule, called a ligand or chelator. vinipulchemicals.comresearchtrend.net This process is vital in agriculture for improving the bioavailability of essential micronutrients like iron, zinc, and copper to plants. vinipulchemicals.comias.ac.in In many soils, particularly those with alkaline pH, these metal ions become locked into insoluble forms that plant roots cannot absorb. vinipulchemicals.comresearchtrend.net
A chelating agent like the ethylenediamine moiety in this compound can bind to these micronutrient ions, forming a stable, water-soluble complex. vinipulchemicals.com This complex protects the metal ion from reacting with other soil components and keeps it available for uptake by the plant roots. vinipulchemicals.comgreenwaybiotech.com The most prominent and widely studied chelating agent derived from ethylenediamine is ethylenediaminetetraacetic acid (EDTA). atamankimya.comwikipedia.org Studies comparing EDTA with other agents like [S,S]-EDDS (ethylenediamine-N,N'-disuccinic acid) have shown that these chelators are effective at mobilizing micronutrients in soils, thereby improving crop nutrition. acs.org For instance, Zn-EDTA is known to be an efficient choice for zinc fertilization because the chelated zinc is not easily transformed into an insoluble form. acs.org By preventing nutrients from leaching away, especially in sandy soils, chelation increases fertilizer efficiency and supports better crop health, leading to improved chlorophyll (B73375) content, growth, and fruit production. vinipulchemicals.com
Table 3: Common Chelating Agents in Agriculture Derived from Ethylenediamine
| Chelating Agent | Abbreviation | Typical Micronutrients Chelated | Key Benefit | Source |
| Ethylenediaminetetraacetic acid | EDTA | Iron (Fe), Zinc (Zn), Copper (Cu), Manganese (Mn) | Highly stable, effective in a wide pH range (though less so for Fe in high pH). | atamankimya.comvinipulchemicals.comresearchtrend.net |
| Ethylenediamine-N,N'-disuccinic acid | EDDS | Iron (Fe), Manganese (Mn), Zinc (Zn), Copper (Cu) | Biodegradable, considered an eco-friendly substitute for EDTA. | acs.org |
Interactions with Biomolecules and Enzyme Activity
The ethylenediamine component of this compound can interact with various biomolecules, influencing their structure and function. Its ability to form stable complexes with transition metals is a key aspect of these interactions. smolecule.com For instance, a palladium(II)-ethylenediamine (Pd(en)) complex has been shown to interact with peptides containing histidine residues. nih.gov This interaction can cooperatively stabilize the α-helical conformation of the peptide when two histidine residues are appropriately spaced. nih.gov This highlights how metal complexes involving ethylenediamine can be used to recognize specific protein surfaces and modulate protein structure. nih.gov
The chelating property of ethylenediamine derivatives also plays a role in their interaction with enzymes. Many enzymes, known as metalloenzymes, require a metal ion for their catalytic activity. wikipedia.org Chelating agents like EDTA, a well-known derivative of ethylenediamine, can bind to and remove these essential metal ions, thereby deactivating the enzyme. wikipedia.org This is a common strategy used in laboratory settings to suppress unwanted enzymatic activity, such as the degradation of DNA or proteins by metal-dependent nucleases and proteases. wikipedia.org Beyond metal chelation, EDTA has also been found to act as a selective inhibitor for certain enzymes like liver arginase and horseradish peroxidase through mechanisms independent of metal ion scavenging. wikipedia.org Studies have also examined the broader effects of this compound on microbial growth and general enzyme activity, suggesting its potential in biocatalysis. smolecule.com
Analytical Chemistry Methodologies
The quantification and analysis of this compound and its core component, ethylenediamine (EDA), are critical in various fields, from pharmaceutical quality control to environmental monitoring. Analytical chemists have developed a range of methodologies, including spectrophotometric and chromatographic techniques, to achieve accurate and reliable measurements.
Development of Spectrophotometric Methods for Determination
Spectrophotometry offers a simple, rapid, and cost-effective approach for the determination of ethylenediamine. These methods are typically based on a chemical reaction that produces a colored product (a chromophore), the absorbance of which can be measured and correlated to the concentration of the analyte.
A prominent chromogenic reagent used for the determination of primary amines like ethylenediamine is ninhydrin (2,2-dihydroxyindane-1,3-dione). analis.com.mymdpi.com The reaction between ethylenediamine and ninhydrin, typically conducted by heating in a buffered, neutral aqueous medium, results in the formation of a colored complex known as Ruhemann's purple. mdpi.comcore.ac.uk This product exhibits a maximum absorption wavelength (λmax) around 570 nm. core.ac.uk The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of ethylenediamine. The stability of the colored product is a key parameter; for instance, the glyphosate-ninhydrin product is reported to be stable for up to 10 hours. core.ac.uk The method's sensitivity is notable, with Beer's law being obeyed in concentration ranges as low as 0.1–3.5 μg/ml for similar analyses. core.ac.uk
Other reagents are also employed. For example, N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDA) is used in diazotization-coupling reactions. researchgate.netscielo.br In one method, a drug is first diazotized in an acidic medium and then coupled with NEDA to form a stable, colored azo dye, which can be quantified spectrophotometrically. researchgate.netscielo.br For instance, the reaction of diazotized atazanavir (B138) with NEDA yields a yellowish-orange product with a λmax of 517.1 nm. scielo.br
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. wjpmr.com For compounds like ethylenediamine, which lack a strong native chromophore for UV detection, HPLC methods often necessitate a derivatization step to enhance detection sensitivity. researchgate.net
Pre-column derivatization involves reacting the analyte with a labeling agent before its introduction into the HPLC system. This process converts the analyte into a derivative that is more easily detectable, typically by UV-Vis or fluorescence detectors. academicjournals.org
Several derivatizing reagents have been successfully used for the HPLC analysis of ethylenediamine:
o-Phthalaldehyde (OPA): In combination with a thiol like 2-mercaptoethanol (B42355) (ME), OPA reacts with primary amines to form highly fluorescent isoindole derivatives. nih.govtandfonline.com This method is simple, rapid, and sensitive, with fluorescence detection typically performed at an excitation wavelength of 330 nm and an emission wavelength of 450 nm. nih.govtandfonline.comresearchgate.net
9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to form stable, fluorescent derivatives. It has been used to determine ethylenediamine in workplace air samples, with the resulting derivative analyzed by HPLC. researchgate.net A similar reagent, FMOC, is used for the determination of ethylenediamine disuccinic acid (EDDS), with fluorescence detection at an excitation of 265 nm and emission of 313 nm. nih.gov
1-Naphthyl isothiocyanate: This reagent induces UV activity in ethylenediamine, allowing for detection at around 220 nm. researchgate.net
m-Toluoyl chloride: This agent reacts with ethylenediamine to form an N,N'-di(m-toluoyl) derivative, which can be extracted and assayed by reversed-phase HPLC with UV detection. nih.gov
The choice of derivatizing agent and reaction conditions (e.g., pH, temperature, reaction time) is optimized to ensure a rapid and complete reaction, leading to a stable derivative for accurate quantification. researchgate.nettandfonline.com
Validation is a crucial process to ensure that an analytical method is suitable for its intended purpose. europa.eu HPLC methods for ethylenediamine are validated according to guidelines from regulatory agencies like the ICH. researchgate.neteuropa.eu Key validation parameters include:
Specificity: This ensures that the signal measured is from the analyte of interest and not from interferences. In HPLC, this is demonstrated by the separation of the analyte peak from other components in the sample matrix. researchgate.net
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu For an HPLC method using 1-naphthyl isothiocyanate derivatization, linearity was established in the range of 0.025 mcg/mL to 0.750 mcg/mL, with a correlation coefficient (r) of 0.99963. researchgate.net Another method using OPA derivatization was linear up to 40 mg/l. researchgate.net
Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). europa.eu A method for EDA in food simulants reported an RSD of less than 6%. nih.govresearchgate.net
Accuracy: This is the closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. For an OPA-based method, relative recovery rates were reported to be around 100%. nih.govresearchgate.net
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. europa.eu One validated HPLC method for ethylenediamine reported an LOD of 0.015 mcg/mL and an LOQ of 0.025 mcg/mL. researchgate.net Another method had an LOQ of 0.25 mg/l. nih.govresearchgate.net
The table below summarizes validation parameters from a representative HPLC method for ethylenediamine determination.
| Validation Parameter | Result | Reference |
| Derivatizing Agent | 1-Naphthyl isothiocyanate | researchgate.net |
| Linearity Range | 0.025 - 0.750 mcg/mL | researchgate.net |
| Correlation Coefficient (r) | 0.99963 | researchgate.net |
| Limit of Detection (LOD) | 0.015 mcg/mL | researchgate.net |
| Limit of Quantitation (LOQ) | 0.025 mcg/mL | researchgate.net |
| Precision (RSD) | < 6% (for a similar amine analysis) | nih.gov |
| Accuracy (Recovery) | ~100% (for a similar amine analysis) | nih.gov |
Application in Titrations and Volumetric Analysis
Ethylenediamine and its salts have applications in volumetric analysis, particularly in acid-base and complexometric titrations.
In nonaqueous titrations, strongly basic solvents like ethylenediamine can be used to titrate very weak acids. libretexts.org The basic nature of the solvent enhances the acidic properties of the analyte, allowing for its quantification with a titrant like tetrabutylammonium (B224687) hydroxide (B78521). libretexts.org
This compound itself, being a salt of a weak base and a strong acid, can be analyzed via acid-base titration. Furthermore, the ethylenediamine ligand is fundamental to complexometric titrations involving its derivative, ethylenediaminetetraacetic acid (EDTA). labflow.comlscollege.ac.in While not a direct titration of this compound, these methods are intrinsically linked. For example, sulfate ions can be determined indirectly by precipitation with a known excess of barium chloride solution. researchgate.netscribd.com The unreacted barium ions are then back-titrated with a standard EDTA solution. researchgate.net Similarly, the copper content in a complex like bis-ethylenediamine copper(II) sulfate can be determined by releasing the Cu²⁺ ions with acid and then titrating them with a standard EDTA solution. labflow.com
Environmental and Industrial Processes
This compound and the broader ethylenediamine family of chemicals are utilized in various industrial applications and are relevant in certain environmental contexts. ontosight.ai
Industrially, ethylenediamine is a high-volume chemical building block. wikipedia.orgatamankimya.com It serves as a raw material or intermediate in the synthesis of a wide array of products. ontosight.aiwikipedia.org These include:
Chelating Agents: It is a precursor in the manufacture of EDTA and hydroxyethylethylenediamine. wikipedia.org
Fungicides: It is used to produce ethylenebisdithiocarbamate fungicides such as Zineb and Mancozeb. wikipedia.org
Polymers and Resins: As a bifunctional molecule, it is a key component in producing polyurethane fibers, PAMAM dendrimers, and as a curing agent for epoxy resins. wikipedia.orglookchem.com
Other Applications: It is also used in the production of dyes, corrosion inhibitors for paints and coolants, fabric softeners, and as a solvent to solubilize proteins like casein and albumin. ontosight.aiwikipedia.orgatamankimya.com
In an environmental context, the focus is often on the fate and effect of these chemicals. Ethylenediamine-modified materials are being explored for environmental remediation. For instance, activated carbon modified with ethylenediamine has been used as a support for titanium dioxide (TiO₂) photocatalysts. researchgate.net The amine groups introduced by the ethylenediamine modification were found to enhance the stability and dispersion of the TiO₂, leading to improved photodegradation of pollutants like sulfamethazine (B1682506) in water. researchgate.net The chelating properties of ethylenediamine derivatives like EDTA are also relevant, as they can mobilize heavy metals in the environment. wikipedia.org Additionally, effect-directed analysis (EDA), a strategy to identify pollutants in complex environmental mixtures, shares an acronym with ethylenediamine but is an unrelated analytical approach. atamankimya.com
Application in CO₂ Capture Studies
Ethylenediamine (EDA), the parent amine of this compound, has been investigated as a potent solvent for capturing carbon dioxide (CO₂) from flue gas. nih.gov Its primary advantage lies in its molecular structure, which features two amine groups, enabling it to potentially capture more CO₂ per molecule compared to single-amine compounds. mdpi.com
Research has demonstrated that aqueous solutions of EDA are effective for CO₂ absorption. Studies comparing its performance to the benchmark solvent monoethanolamine (MEA) have yielded significant findings. For instance, a 12 M EDA solution shows a CO₂ absorption capacity of approximately 0.72 mol of CO₂ per kilogram of solution, which is about double the capacity of a standard 7 M MEA solution under typical conditions (P(CO₂) = 0.5 to 5 kPa at 40°C). nih.gov The reaction kinetics are also favorable; the pseudo-first-order reaction rate constant of EDA with CO₂ is higher than that of MEA, particularly at low concentrations. researchgate.net However, at higher CO₂ loadings, the absorption rate of 12 M EDA can be about two times slower than 7 M MEA. nih.gov
The thermodynamic properties of the EDA-CO₂ reaction have also been characterized. The reaction is exothermic, leading to noticeable temperature increases in the absorption solution. mdpi.com The heat of CO₂ desorption from an EDA solution is approximately 84 kJ/mol CO₂, which is higher than that of many other amine systems. nih.gov From a stability perspective, aqueous EDA demonstrates good thermal resilience, remaining stable up to 120°C, similar to MEA. nih.gov
Advanced materials science has explored incorporating ethylenediamine into more complex structures to enhance CO₂ capture. One approach involves creating nanofluids by dispersing nanoparticles like graphene oxide (GO) into EDA solutions. The addition of GO nanoparticles provides a larger surface area and more reaction sites, which can improve the absorption rate. nih.gov In one study, adding 0.2 mg/mL of GO to an EDA solution resulted in a 34% enhancement in the CO₂ absorption rate. nih.gov Another advanced application is the functionalization of metal-organic frameworks (MOFs). Modifying the HKUST-1 MOF with ethylenediamine has been shown to significantly increase the binding energy and selectivity for CO₂ over nitrogen (N₂). acs.org This modification boosted the CO₂/N₂ selectivity by 100% and improved the kinetics of adsorption compared to the original HKUST-1 material. acs.org
Table 1: Comparative Performance of Ethylenediamine (EDA) in CO₂ Capture
| Parameter | EDA Performance | Comparison with MEA | Source(s) |
|---|---|---|---|
| CO₂ Absorption Capacity | 0.72 mol CO₂/(kg H₂O+EDA) for 12 M EDA | Approximately double the capacity of 7 M MEA. | nih.gov |
| Reaction Rate | Pseudo-first-order rate constant is higher than MEA's. researchgate.net | Reacts rapidly at low concentrations. researchgate.net | researchgate.net |
| Absorption Rate (Rich Loading) | 2 times slower than 7 M MEA. | Slower at typical rich loading conditions. | nih.gov |
| Heat of Desorption | 84 kJ/mol CO₂ | Greater than most other amine systems. | nih.gov |
| Thermal Stability | Stable up to 120°C without significant degradation. | Similar to MEA. | nih.gov |
| Oxidative Degradation | Does not cause excessive foaming. | Unlike piperazine. | nih.gov |
Role in Industrial Separation and Purification Processes
This compound and its parent compound, ethylenediamine, play significant roles in various industrial separation and purification processes, primarily due to their ability to act as chelating agents and their utility in specific separation technologies. guidechem.com
One of the key properties of this compound is its capacity to form stable complexes with metal ions. guidechem.com This characteristic makes it a valuable component in metal extraction and purification. guidechem.com For instance, ethylenediamine-functionalized ion exchange resins have been developed for the selective recovery of valuable metals. A notable application is in the nuclear industry for the recovery of uranium from acidic sulfate-chloride media. saimm.co.za These specialized resins can selectively bind with anionic uranium sulfate complexes, separating them from other ions present in leach liquors. saimm.co.za
In the manufacturing of ethylenediamine itself, purification is a critical step. The crude product of ethylenediamine synthesis often contains a mixture of amine hydrochlorides and salts like sodium chloride. google.com Separation processes are employed to isolate pure ethylenediamine from this mixture. One method involves reacting the crude product with sodium hydroxide to free the amines, followed by evaporation and distillation to separate water, ammonia (B1221849), and the desired ethylenediamine from the salt crystals. google.com
Electrodialysis is another advanced separation technology used for the purification of ethylenediamine. This process uses ion-exchange membranes to separate ethylenediamine from its salt, such as ethylenediamine hydrochloride, which is generated during production. cecri.res.in This method avoids the need for large quantities of alkali for neutralization and subsequent salt disposal, offering a more environmentally friendly purification route. The process can effectively isolate ethylenediamine free from chlorides, making the product suitable for fractionation. cecri.res.in
Furthermore, ethylenediamine is involved in separation processes related to wastewater treatment and solvent recovery. It can be removed from wastewater by adding agents like polyaluminum sulfate, which facilitates its separation. researchgate.net In cases where ethylenediamine is mixed with water, with which it forms an azeotrope, azeotropic distillation using an entrainer such as 1,2-dichloroethane (B1671644) can be employed to achieve a high degree of separation and purity. researchgate.net
Table 2: Industrial Separation and Purification Applications
| Application Area | Process Description | Target Substance | Source(s) |
|---|---|---|---|
| Metal Purification | Use of ethylenediamine-functionalized ion exchange resins to selectively bind metal complexes. | Uranium | saimm.co.za |
| Metal Extraction | Forms stable complexes with metal ions, facilitating their separation. | Various metal ions | guidechem.com |
| Chemical Manufacturing | Separation of pure ethylenediamine from crude product containing salts and other amines via distillation. | Ethylenediamine | google.com |
| Chemical Purification | Isolation of ethylenediamine from its hydrochloride salt solution using electrodialysis. | Ethylenediamine | cecri.res.in |
| Wastewater Treatment | Removal from wastewater via addition of polyaluminum sulfate. | Ethylenediamine | researchgate.net |
| Solvent Recovery | Azeotropic distillation with an entrainer to separate from water. | Ethylenediamine | researchgate.net |
Impact on Chemical Manufacturing and Pharmaceutical Precursors
This compound and its parent amine are fundamental building blocks in chemical manufacturing and serve as crucial precursors for a wide range of products, including pharmaceuticals, agrochemicals, and polymers. ontosight.aiwikipedia.org
In the realm of chemical synthesis, ethylenediamine is a precursor to one of the most widely used chelating agents, ethylenediaminetetraacetic acid (EDTA). wikipedia.orgatamankimya.com EDTA is produced from ethylenediamine through a process involving cyanide and formaldehyde. wikipedia.org Due to its bifunctional nature with two amine groups, ethylenediamine is also used to create various polymers. It is a key component in the production of polyurethane fibers and the PAMAM class of dendrimers. wikipedia.orgatamankimya.com Additionally, it is used to generate tetraacetylethylenediamine (TAED), a bleaching activator found in detergents. atamankimya.com
The impact on the pharmaceutical industry is significant. Ethylenediamine itself is a component of the bronchodilator drug aminophylline, where it functions to solubilize the active ingredient, theophylline, increasing its effectiveness. wikipedia.orgatamankimya.com The core N-CH₂-CH₂-N linkage, characteristic of ethylenediamine, is a structural motif found in numerous bioactive compounds, including certain antihistamines. wikipedia.org Furthermore, ethylenediamine derivatives are precursors for synthesizing novel pharmaceutical compounds. For example, structural analogs of ethylenediamine have been used as starting materials in the synthesis of new synthetic opioids for pharmacological research. nih.gov
In agriculture, ethylenediamine is a precursor to commercially important fungicides. wikipedia.org Salts of ethylenebisdithiocarbamate, which are derived from ethylenediamine, include well-known fungicides such as Maneb, Mancozeb, and Zineb. wikipedia.orgatamankimya.com this compound is also utilized directly in agriculture as a chelating agent to enhance the uptake of micronutrients by plants. guidechem.com Other industrial applications stemming from its role as a chemical precursor include the manufacturing of dyes, pigments, corrosion inhibitors, adhesives, and curing agents for epoxy resins. guidechem.comatamankimya.com
Table 3: Compounds Derived from Ethylenediamine Precursors
| Product Category | Specific Product(s) | Application | Source(s) |
|---|---|---|---|
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | Industrial and medical applications | wikipedia.orgatamankimya.com |
| Pharmaceuticals | Aminophylline (contains ethylenediamine) | Bronchodilator | wikipedia.orgatamankimya.com |
| Antihistamines (contain N-CH₂-CH₂-N) | Allergy treatment | wikipedia.org | |
| Synthetic Opioids | Pharmacological research | nih.gov | |
| Agrochemicals | Maneb, Mancozeb, Zineb | Fungicides | wikipedia.orgatamankimya.com |
| Polymers | Polyurethane fibers, PAMAM dendrimers | Textiles, materials science | wikipedia.orgatamankimya.com |
| Detergent Additives | Tetraacetylethylenediamine (TAED) | Bleaching activator | atamankimya.com |
| Dyes & Pigments | Various | Colorants | guidechem.com |
Future Directions and Emerging Research Challenges
Exploration of Novel Coordination Architectures
Ethylenediamine (B42938) (en) is a classic bidentate ligand, capable of forming stable chelate complexes with a wide range of metal ions by coordinating through its two nitrogen atoms. wikipedia.orgsolubilityofthings.comsolubilityofthings.comlibretexts.org The resulting complexes, such as [Co(en)₃]³⁺, are foundational examples in inorganic chemistry. wikipedia.orglibretexts.org Future research is poised to move beyond these simple complexes to explore more intricate and functional coordination architectures where the ethylenediammonium cation or the sulfate (B86663) anion play key structural roles.
The self-assembly of complex structures is a promising frontier. Research has shown that capping metal ions like palladium with ethylenediamine, creating [(en)Pd]²⁺ units, facilitates the construction of elaborate, water-soluble coordination cages. acs.org The kinetic inertness of the chelating ethylenediamine ligand is crucial for the thermodynamic self-assembly of these polyhedral structures. acs.org Future work could explore the use of ethylenediamine sulfate directly in these systems, investigating how the sulfate anion influences the final architecture, potentially acting as a template or a counterion that modifies the assembly's properties.
Furthermore, the formation of coordination polymers using ethylenediamine as a bridging ligand is an area ripe for exploration. Studies have demonstrated the synthesis of 2D and 3D coordination polymers with silver(I), where ethylenediamine ligands bridge silver atoms that are also linked by argentophilic (Ag-Ag) interactions. researchgate.net A significant challenge and opportunity lies in designing multi-functional materials by incorporating other ligands or metal ions. The exploration of mixed-metal systems or the use of functionalized ethylenediamine derivatives could lead to novel materials with tailored porosity, catalytic activity, or luminescent properties. nih.gov
Table 1: Examples of Coordination Architectures Involving Ethylenediamine This table is for illustrative purposes and includes complexes formed with the ethylenediamine ligand, highlighting the potential for developing new architectures with its sulfate salt.
| Complex/Architecture | Metal Ion(s) | Key Features | Potential Future Research Direction | Reference(s) |
|---|---|---|---|---|
[Co(en)₃]³⁺ |
Cobalt(III) | Classic octahedral chelate; exists as chiral enantiomers. | Use as a chiral building block in larger supramolecular assemblies. | wikipedia.orglibretexts.org |
[(en)Pd]₂L₄ Cage |
Palladium(II) | Self-assembled, water-soluble molecular square. | Incorporating sulfate anions to control solubility and host-guest properties. | acs.org |
[Ag₂(μ-etda)₂]²⁺ Polymer |
Silver(I) | 2D coordination polymer with bridging ethylenediamine (etda) and Ag-Ag interactions. | Synthesis of 3D porous frameworks for gas sorption or separation. | researchgate.net |
[(en)Pt(Uracilate)]₄ |
Platinum(II) | A metal analogue of calix rsc.orgarene, acting as a "molecular box". | Exploration of its coordination chemistry with other transition metals to create heterometallic clusters. | capes.gov.br |
Development of Advanced Catalytic Systems
The catalytic applications of this compound and its derivatives are a rapidly advancing field. The most notable application stems from the chiral nature of its crystals, which can act as initiators for asymmetric autocatalysis. oup.comoup.com This process allows for the significant amplification of enantiomeric excess (ee) in certain chemical reactions. researchgate.net
A key research finding is that chiral crystals of the achiral this compound can induce enantioselectivity in the addition of diisopropylzinc (B128070) to pyrimidine-5-carbaldehyde, producing a pyrimidyl alkanol with high ee. oup.com The absolute configuration of the product is directly determined by the chirality of the crystal used to initiate the reaction. oup.comoup.com Future research will likely focus on expanding the scope of this method to other classes of reactions and aldehydes, which remains a significant challenge. Developing a broader library of achiral compounds that form chiral crystals could revolutionize asymmetric synthesis by providing a simple and cost-effective alternative to complex chiral ligands.
Beyond asymmetric induction, ethylenediamine and sulfuric acid are components in the synthesis of novel solid acid catalysts. For instance, a catalyst prepared by aminating activated carbon with ethylenediamine followed by immobilization of sulfuric acid (denoted as AC-N-SO₄H) has shown high efficiency and reusability in the synthesis of acetals and ketals. mdpi.com The catalyst demonstrated over 99% conversion and selectivity for the acetalization of benzaldehyde (B42025) with ethylene (B1197577) glycol and maintained its performance for ten consecutive runs. mdpi.com Emerging research could focus on optimizing the synthesis of these carbon-based catalysts to increase acid density and stability, and applying them to a wider range of acid-catalyzed reactions, such as esterification and hydrolysis.
Table 2: Research Findings in Catalytic Systems Involving this compound
| Catalytic System | Reaction Type | Key Finding | Future Challenge | Reference(s) |
|---|---|---|---|---|
| Chiral Crystals of this compound | Asymmetric autocatalysis (e.g., dialkylzinc addition to aldehydes) | Chiral crystals of an achiral salt induce high enantioselectivity in the product. | Expanding the reaction scope to different substrates and catalytic cycles. | oup.comoup.comrsc.org |
| Sulfuric Acid on Ethylenediamine-Functionalized Activated Carbon (AC-N-SO₄H) | Acetalization / Ketalization | A stable and reusable solid acid catalyst with high activity (>99% conversion). | Enhancing catalyst performance for more demanding industrial processes. | mdpi.com |
| Ethylenediamine as a Catalyst Modifier | CO₂ Hydrogenation | Modifies carbon carriers to improve dispersion of iron carbide sites, increasing selectivity for heavy hydrocarbons. | Understanding the precise role of nitrogen doping in catalyst activity and stability. | aaqr.org |
In-depth Mechanistic Studies of Chiral Induction
The ability of this compound crystals to induce chirality in chemical reactions is a phenomenon of fundamental importance, with implications for the origins of homochirality in nature. oup.commdpi.com While it is established that the helical arrangement of achiral ethylenediamine molecules within the crystal lattice is the source of chirality, the precise mechanism of chirality transfer remains an active area of investigation. oup.com The crystals form in one of two enantiomorphous space groups, P4₁2₁2 or P4₃2₁2, which are mirror images of each other. rsc.orgaip.org
Recent advanced studies have employed optical trapping with circularly polarized laser beams to control the chiral crystallization of this compound from a saturated solution. aip.orgnih.gov These experiments have achieved an imbalance in the formation of left- and right-handed crystals, resulting in a crystal enantiomeric excess. aip.orgnih.gov This research challenges purely thermodynamic explanations for enantioselectivity. Instead, a proposed "3D helical optical force" mechanism suggests that the laser induces a helical fluid motion in the solution, which in turn dictates the chirality of the nucleating crystal. aip.orgresearchgate.net
Future research must focus on validating these mechanistic hypotheses. This will require a combination of advanced in-situ monitoring techniques, such as high-resolution microscopy and spectroscopy, coupled with sophisticated computational modeling. Understanding the dynamics at the crystal-solution interface during nucleation and growth is critical. An in-depth comprehension of the chiral induction mechanism will not only satisfy fundamental scientific curiosity but also enable the rational design of processes for absolute asymmetric synthesis, where chirality is generated without any initial chiral input. researchgate.net
Table 3: Experimental and Mechanistic Insights into Chiral Induction by this compound
| Research Area | Experimental Method | Key Finding / Hypothesis | Future Research Direction | Reference(s) |
|---|---|---|---|---|
| Spontaneous Crystallization | Crystallization from aqueous solution followed by polarimetry. | Achiral this compound spontaneously forms chiral crystals (a conglomerate). | Investigating the influence of additives or physical fields on deracemization. | researchgate.netharvard.edu |
| Asymmetric Autocatalysis | Using crushed chiral crystals as an initiator in the addition of diisopropylzinc to pyrimidine-5-carbaldehyde. | The crystal's chirality is transferred to the reaction product with high fidelity. | Elucidating the structure of the catalytically active species at the crystal surface. | oup.comrsc.org |
| Optical Trapping | Using circularly polarized lasers to induce crystallization at the air-solution interface. | Enantioselectivity in crystallization can be controlled by the helicity of light. | Combining optical trapping with spectroscopic methods to observe nucleation in real-time. | aip.orgnih.gov |
| Mechanistic Hypothesis | Comparison of thermodynamic models and optical force calculations. | Evidence suggests a 3D helical optical force mechanism, not a thermodynamic one, drives enantioselectivity. | Developing multi-scale models that link molecular interactions to macroscopic crystal formation. | aip.orgresearchgate.net |
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
While research directly applying artificial intelligence (AI) and machine learning (ML) to this compound is still nascent, the broader field of chemistry is increasingly leveraging these tools for predictive modeling. researchgate.netwelltestingjournal.com The future of research on this compound will undoubtedly involve the integration of AI/ML to accelerate discovery and deepen understanding. mdpi.com
In catalysis (Sections 7.2 and 7.3), ML algorithms could model the complex relationship between reaction conditions (temperature, solvent, substrate structure) and the enantiomeric excess achieved in asymmetric autocatalysis. acs.org This would facilitate the optimization of reaction conditions without exhaustive experimental screening. Furthermore, machine learning, particularly Gaussian Process Regression (GPR), has proven highly effective at predicting sulfate concentrations and the efficiency of chemical inhibitors in complex aqueous systems, demonstrating its potential for modeling processes involving this compound. researchgate.netmdpi.comspringerprofessional.de
A significant challenge will be the generation of large, high-quality datasets required to train these models. This will necessitate high-throughput automated experiments and the development of standardized data reporting protocols. The integration of AI/ML represents a paradigm shift from trial-and-error experimentation to data-driven design in the study of this compound.
Table 4: Potential Applications of AI and Machine Learning in this compound Research
| Research Area | Potential AI/ML Application | Required Data | Expected Outcome | Reference (by Analogy) |
|---|---|---|---|---|
| Coordination Chemistry | Predict crystal structure and topology of new coordination polymers. | Crystallographic information files (CIFs) of related materials. | Accelerated discovery of functional materials (e.g., for gas storage). | zib.de |
| Asymmetric Catalysis | Model the outcome (e.g., enantiomeric excess) of autocatalytic reactions. | Reaction conditions, substrate structures, and corresponding yields/ee. | Optimized reaction protocols and prediction of catalyst performance for new substrates. | acs.org |
| Chiral Crystallization | Predict crystal enantiomeric excess under various physical conditions (e.g., laser power, polarization). | Experimental data from controlled crystallization experiments. | A predictive framework to guide the enantioselective synthesis of chiral crystals. | mdpi.comyildiz.edu.tr |
| Sustainable Synthesis | Optimize synthesis pathways for yield and environmental impact (E-factor). | Reaction parameters (temperature, pressure, catalyst) and process outcomes. | Greener, more efficient, and cost-effective production methods. | researchgate.net |
Sustainable Synthesis and Application Pathways
The principles of green chemistry are increasingly critical in guiding chemical research. Future investigations into this compound should prioritize the development of sustainable synthesis routes and applications that address environmental challenges.
The conventional synthesis of this compound involves the highly exothermic reaction of ethylenediamine with concentrated sulfuric acid, often in an ethanol (B145695) medium to control the reaction and precipitate the product. rsc.org Future research should focus on improving the sustainability of this process. This could involve using bio-based ethylenediamine, which can be synthesized from biomass-derived ethylene glycol, or optimizing the reaction to run in water without organic solvents, minimizing waste. acs.org Energy efficiency could also be improved by designing better heat management systems for the exothermic reaction.
In terms of applications, ethylenediamine has been shown to be a crucial additive in novel, sustainable synthesis methods for advanced materials. One study demonstrated that ethylenediamine was essential for the hydrothermal synthesis of nanostructured lithium iron silicate (B1173343) (Li₂FeSiO₄) particles from an iron(III) precursor, for use in Li-ion battery cathodes. acs.orgresearchgate.net This approach avoids the need for less stable iron(II) salts. acs.org Another study used ethylenediamine-series molecules as simple, inexpensive additives to control the morphology of magnetite (Fe₃O₄) nanoparticles in a green, room-temperature co-precipitation reaction, yielding high-quality faceted nanocrystals. rsc.org
Future research should build on these successes. The role of this compound as a combined cation and anion source in hydrothermal and solvothermal syntheses is a largely unexplored area that could lead to new, simple routes for producing complex oxides or sulfides. Exploring the use of this compound as a biodegradable structure-directing agent or pH buffer in green synthesis could open up further sustainable application pathways.
Table 5: Summary of Sustainable Synthesis and Application Strategies
| Area | Current Method / Application | Future Sustainable Direction | Key Benefit | Reference(s) |
|---|---|---|---|---|
| Synthesis | Reaction of ethylenediamine and sulfuric acid in ethanol. rsc.org | Use of bio-derived ethylenediamine; solvent-free or aqueous conditions; improved heat integration. | Reduced reliance on fossil fuels; minimized solvent waste; improved energy efficiency. | wikipedia.orgacs.org |
| Application 1: Energy Storage | Ethylenediamine as an essential complexing agent in the synthesis of Li₂FeSiO₄ battery materials from Fe(III) precursors. acs.org | Exploring the direct use of this compound in the synthesis to control pH and provide the sulfate anion for potential doping effects. | Simplified synthesis protocols and potentially enhanced electrochemical performance. | acs.orgresearchgate.net |
| Application 2: Nanomaterials | Ethylenediamine derivatives as morphology-directing agents in the green, room-temperature synthesis of magnetite nanoparticles. rsc.org | Expanding this method to a wider range of metal oxide and sulfide (B99878) nanoparticles for catalytic or biomedical applications. | Low-cost, environmentally friendly production of tailored nanomaterials. | rsc.org |
Q & A
Q. What are the recommended protocols for synthesizing ethylenediamine sulfate with high purity?
this compound is typically synthesized by neutralizing ethylenediamine (a strong base) with sulfuric acid under controlled conditions. A 1:1 molar ratio of ethylenediamine to sulfuric acid is critical to avoid excess acidity or alkalinity. The reaction should be conducted in a fume hood with slow addition to manage exothermic heat, followed by crystallization at 4°C to precipitate the product. Purification involves recrystallization in deionized water, and the final product should be stored in a desiccator to prevent hygroscopic degradation .
Q. How should this compound be stored to maintain stability in laboratory settings?
this compound is hygroscopic and requires storage at 4°C in airtight containers under inert gas (e.g., nitrogen or argon) to minimize moisture absorption and decomposition. Long-term stability can be enhanced by desiccant packs (e.g., silica gel). Deviations from these conditions may lead to sulfate hydrolysis or amine oxidation, altering reactivity .
Q. What safety measures are critical when handling this compound?
Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Use local exhaust ventilation to avoid inhalation of dust. In case of skin contact, rinse immediately with water for 15 minutes. This compound is classified under UN2811 (6.1 hazard class), requiring segregated storage from oxidizing agents .
Advanced Research Questions
Q. How does pH modulate the complexing efficiency of this compound in chemical mechanical polishing (CMP) of metals?
In CMP slurries, this compound acts as a complexing agent for iron oxides, with performance highly pH-dependent. At pH 2.0–4.0, the –NH2 groups protonate, reducing chelation capacity and increasing material removal rates (MRR) via abrasive-dominated mechanisms. Above pH 6.0, deprotonated –NH2 enhances metal passivation, lowering MRR but improving surface smoothness (Ra < 1 nm). Experimental validation requires in-situ electrochemical monitoring and post-polishing XPS analysis to correlate pH with surface oxidation states .
Q. What methodologies resolve contradictions in reported optimal concentrations for metal passivation?
Discrepancies in literature (e.g., 0.1–0.5 M this compound for steel passivation) often arise from variations in auxiliary oxidizers (e.g., H2O2 concentration) or abrasive particle size. A factorial experimental design is recommended, isolating variables such as:
Q. How can optical trapping techniques elucidate this compound crystallization dynamics?
Focused Gaussian (G) and Laguerre-Gaussian (LG) beams induce nucleation by localizing supersaturated solutions. This compound crystallization under LG beams (vortex phase) produces asymmetric crystal growth due to orbital angular momentum transfer, unlike symmetric G-beam outcomes. Polarized light microscopy and Raman spectroscopy are used to track crystal lattice orientation and hydrogen-bonding patterns during nucleation .
Methodological Recommendations
- Controlled Synthesis: Use stoichiometric titration with pH monitoring to ensure 1:1 ethylenediamine-sulfate ratio .
- Data Reconciliation: Apply meta-analysis frameworks (e.g., PRISMA) to address conflicting results in literature, prioritizing studies with comparable experimental parameters .
- Safety Compliance: Align handling protocols with GHS guidelines (UN2811) and institutional chemical hygiene plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
